Product packaging for Staurosporine, from Streptomyces sp.(Cat. No.:CAS No. 622996-74-1)

Staurosporine, from Streptomyces sp.

Cat. No.: B10754751
CAS No.: 622996-74-1
M. Wt: 466.5 g/mol
InChI Key: HKSZLNNOFSGOKW-VCPDCAFQSA-N
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Description

Historical Context of Discovery

The discovery of staurosporine (B1682477) dates back to 1977 at the Kitasato Institute in Japan. satoshi-omura.infonih.gov Scientists Satoshi Ōmura and his team isolated the compound, initially designated as AM-2282, from the culture broth of a bacterium belonging to the genus Streptomyces. nih.govsatoshi-omura.info This discovery was the result of a dedicated screening program aimed at identifying novel microbial alkaloids using innovative physico-chemical methods. satoshi-omura.infonih.gov The producing organism was identified as Streptomyces staurosporeus, which was found in a soil sample collected in Mizusawa City, Iwate Prefecture, Japan. satoshi-omura.infonih.govoup.com

Initial assessments of staurosporine revealed that it possessed antifungal and hypotensive properties, although it showed no significant antibacterial bioactivity. satoshi-omura.infomdpi.com The definitive chemical structure of this complex molecule was not confirmed until later through X-ray crystallographic analysis. wikipedia.orgoup.com Over the years, the taxonomy of the original producing strain, AM-2282, has been revised, and it has been referred to as Saccharothrix aerocolonigenes subsp. staurosporea and Lentzea albida. oup.comoup.com

Table 1: Key Milestones in Staurosporine Research

Year Milestone Significance Reference(s)
1977 Discovery and Isolation Isolated as AM-2282 from Streptomyces staurosporeus by Ōmura et al. satoshi-omura.infonih.govwikipedia.org
1977 Initial Bioactivity Identified as having antifungal and hypotensive properties. satoshi-omura.infomdpi.com
1986 Kinase Inhibition Discovered to be a potent, nanomolar inhibitor of protein kinases. satoshi-omura.infonih.govoup.com
1992 New Target Identified Found to be an inhibitor of mammalian topoisomerases. satoshi-omura.infonih.gov

Evolution of Staurosporine as a Lead Compound in Biological Research

Although initially noted for its antifungal and antihypertensive effects, the true potential of staurosporine in biological research was unveiled nearly a decade after its discovery. satoshi-omura.infowikipedia.org In 1986, it was identified as a potent inhibitor of a wide array of protein kinases, including protein kinase C (PKC), with inhibitory concentrations in the nanomolar range. satoshi-omura.infonih.govcellsignal.comcapes.gov.br This finding was a watershed moment, as protein kinases are crucial regulators of most cellular processes, and their dysregulation is a hallmark of diseases like cancer. satoshi-omura.info

Staurosporine's ability to potently but non-selectively inhibit protein kinases by competing with ATP for its binding site made it an invaluable chemical tool for studying signal transduction pathways. mdpi.combdbiosciences.com Researchers widely adopted it as a general method for inducing apoptosis (programmed cell death) in various cell lines for experimental purposes. cellsignal.combdbiosciences.comsigmaaldrich.com

The profound impact of staurosporine stimulated a global search by pharmaceutical companies for more selective protein kinase inhibitors. satoshi-omura.infonih.gov It became a lead compound and a structural template, serving as the precursor for the synthesis of numerous analogues and a new generation of targeted anti-cancer drugs. satoshi-omura.infonih.gov For instance, the development of imatinib, a selective Bcr-Abl tyrosine kinase inhibitor approved in 2001, was part of the wave of research that staurosporine initiated. satoshi-omura.infonih.govcapes.gov.br Beyond oncology, further research has explored its potential as an antiparasitic agent against Trypanosoma brucei and as an insecticide. satoshi-omura.infooup.com

Classification as a Microbial Alkaloid with a Bis-Indole Chemical Structure

Staurosporine is classified as a microbial alkaloid, a group of naturally occurring, nitrogen-containing organic compounds produced by microorganisms. satoshi-omura.infonih.govcellsignal.com Chemically, it is the archetypal member of the indolocarbazole family of alkaloids. satoshi-omura.infowikipedia.org In fact, it was the first of more than 50 related compounds discovered to share this distinctive bis-indole structural framework. wikipedia.org

The core of the staurosporine molecule is an indolo(2,3-a)pyrrole(3,4-c)carbazole ring system, which is derived biosynthetically from two molecules of the amino acid tryptophan. satoshi-omura.infowikipedia.org This rigid, aromatic system is crucial for its interaction with the ATP-binding pocket of kinases. satoshi-omura.info Attached to this core is a sugar moiety, which is derived from glucose and methionine. satoshi-omura.info Staurosporine belongs to the non-halogenated class of indolocarbazoles. wikipedia.org Its unique and complex structure has made it a subject of interest for total synthesis by many research groups. satoshi-omura.info

Table 2: Chemical and Physical Properties of Staurosporine

Property Data Reference(s)
Molecular Formula C₂₈H₂₆N₄O₃ satoshi-omura.infowikipedia.orgsigmaaldrich.com
Molecular Weight 466.541 g/mol wikipedia.orgsigmaaldrich.com
Appearance Pale yellow crystals satoshi-omura.info

Table 3: Compound Names Mentioned

Compound Name
Staurosporine
Imatinib
Midostaurin
K252c
Tryptophan
Glucose

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H26N4O3 B10754751 Staurosporine, from Streptomyces sp. CAS No. 622996-74-1

Properties

CAS No.

622996-74-1

Molecular Formula

C28H26N4O3

Molecular Weight

466.5 g/mol

IUPAC Name

(2S,3S,4S,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one

InChI

InChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)/t17-,20+,26-,28-/m0/s1

InChI Key

HKSZLNNOFSGOKW-VCPDCAFQSA-N

Isomeric SMILES

C[C@@]12[C@H]([C@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC

Origin of Product

United States

Microbial Production and Natural Occurrence of Staurosporine

Primary Producer Organisms within the Streptomyces Genus

The genus Streptomyces is the most well-documented and significant source of staurosporine (B1682477). Various species and strains within this genus have been identified as producers, each with unique characteristics and production capabilities.

Streptomyces staurosporeus (AM-2282)

The original isolation of staurosporine, designated as antibiotic AM-2282, was from the culture broth of Streptomyces staurosporeus. wikipedia.orgnih.gov This discovery marked the first identification of a bis-indole alkaloid. wikipedia.org The producing strain, AM-2282, was instrumental in the initial characterization of staurosporine's chemical structure and its broad spectrum of biological activities, including antifungal and antihypertensive properties. wikipedia.org

Streptomyces sp. SNC087

A strain identified as Streptomyces sp. SNC087, isolated from seawater, has been shown to produce staurosporine. mdpi.com Genetic analysis of its 16S rRNA gene sequence revealed a 99.9% similarity to the Streptomyces sanyensis 219820 strain. mdpi.com Research on the staurosporine isolated from this marine-derived strain has explored its potential inhibitory effects on nasal polyps. mdpi.com

Streptomyces sp. TP-A0274

Streptomyces sp. TP-A0274 is a significant producer of staurosporine, and its biosynthetic gene cluster has been extensively studied. nih.govnih.gov The entire 20-kb gene cluster responsible for staurosporine biosynthesis was cloned and sequenced from this strain. nih.govnih.gov This research provided critical insights into the enzymatic steps involved in the formation of the indolocarbazole core and the attachment of the sugar moiety. nih.gov The successful heterologous expression of this gene cluster in Streptomyces lividans confirmed its role in staurosporine production. nih.govnih.gov

Other Documented Streptomyces Strains

Beyond the aforementioned species, several other Streptomyces strains have been identified as staurosporine producers. These findings highlight the widespread distribution of the staurosporine biosynthetic pathway within this genus.

StrainIsolation SourceKey Findings
Streptomyces staurosporininus Hay meadow soilA distinct species identified through polyphasic taxonomy that produces staurosporine. nih.gov
Streptomyces roseoflavus SoilThis is the first report of staurosporine isolation from this species, demonstrating its antioomycete activity. nih.gov
Streptomyces sanyensis MarineProduces staurosporine that has been shown to activate programmed cell death in Acanthamoeba. researchgate.net
Streptomyces sp. BV410 Chamomile rhizosphereIdentified as an excellent producer of staurosporine. Co-cultivation with another strain, Streptomyces sp. BV410-10, was found to affect production levels. mdpi.comresearchgate.net
Streptomyces sp. strain 11x1 Not specifiedThe biosynthetic gene cluster for staurosporine in this strain showed 100% gene matching to that of Streptomyces sp. TP-A0274. nih.gov

Isolation from Diverse Microbial and Marine Sources (Myxomycetes, Cyanobacteria, Marine Invertebrates)

While Streptomyces are the primary source, staurosporine and its analogs have also been isolated from other, more diverse organisms, indicating a broader ecological distribution of these complex molecules.

Research into the natural products of Myxomycetes (true slime molds) has revealed the presence of tyrosine-kinase inhibitory bisindoles from species such as Tubifera casparyi. nih.gov Although structurally related to staurosporine, the direct isolation of staurosporine itself from Myxomycetes has not been definitively reported.

Similarly, investigations into Cyanobacteria (blue-green algae) have led to the discovery of various indolocarbazole alkaloids. nih.govmdpi.com For instance, cytotoxic and antiviral indolocarbazoles have been isolated from Nostoc sphaericum. nih.gov However, the production of staurosporine by cyanobacteria has not been confirmed.

In the marine environment, marine invertebrates , particularly ascidians (sea squirts), have proven to be a source of novel staurosporine derivatives.

Source OrganismIsolated Compound(s)Key Findings
Cystodytes solitus 7-oxo-3,8,9-trihydroxystaurosporine, 7-oxo-8,9-dihydroxy-4'-N-demethylstaurosporineTwo new cytotoxic indolocarbazole alkaloids were isolated from this marine ascidian. researchgate.netdocumentsdelivered.com
Eudistoma toealensis 3-hydroxystaurosporine and other derivativesSeveral new staurosporine derivatives with potent anti-proliferative activities were isolated from this marine ascidian and its predatory flatworm.

Biosynthesis of Staurosporine in Streptomyces Sp.

Precursor Pathways: L-Tryptophan Metabolism

The biosynthesis of the staurosporine (B1682477) aglycone, the core indolocarbazole structure, begins with a fundamental building block from primary metabolism: the amino acid L-tryptophan. wikipedia.org Isotopic labeling studies have definitively established that two molecules of L-tryptophan are incorporated to form the aglycone moiety of staurosporine. kitasato-u.ac.jp This initial step underscores the connection between primary and secondary metabolism, where a common amino acid is shunted to produce a specialized and biologically active compound. The entire carbon skeleton of tryptophan is utilized in this process, highlighting an efficient metabolic route to a complex scaffold.

Enzymatic Steps and Intermediates in Indolocarbazole Aglycone Formation

The construction of the staurosporine aglycone from L-tryptophan is a multi-step enzymatic cascade that results in the formation of the distinctive fused-ring system.

The first committed step in the pathway is the oxidative deamination of L-tryptophan. This reaction is catalyzed by the enzyme StaO, which is an FAD-dependent L-amino acid oxidase. wikipedia.org StaO converts L-tryptophan into an unstable imine intermediate, indole-3-pyruvic acid imine. kitasato-u.ac.jp This enzymatic step is crucial as it prepares the tryptophan molecule for the subsequent dimerization and cyclization reactions.

Following the formation of the imine intermediate, the enzyme StaD mediates a critical dimerization event. wikipedia.org Two molecules of the imine generated by StaO are coupled by StaD to form an intermediate that subsequently cyclizes to yield chromopyrrolic acid. wikipedia.orgkitasato-u.ac.jp This molecule represents the first key intermediate containing the fused pyrrole (B145914) ring that is characteristic of the indolocarbazole core.

The conversion of chromopyrrolic acid to the final aglycone involves a complex oxidative rearrangement. This transformation is thought to proceed through an aryl-aryl coupling, followed by cyclization and decarboxylation. wikipedia.org The enzyme StaC plays a crucial role in this process, directing the reaction to exclusively form the staurosporine aglycone, also known as K252c. wikipedia.orgacs.org In conjunction with another enzyme, StaP (a cytochrome P450 enzyme), StaC ensures the predominant formation of K252c. kitasato-u.ac.jpacs.org

Holyrine A is a naturally occurring indolocarbazole that has been identified as a key intermediate in the late stages of staurosporine biosynthesis. ubc.ca It is structurally similar to staurosporine but lacks the second covalent bond between the sugar moiety and the second indole (B1671886) nitrogen. Genetic studies have shown that disruption of the staN gene leads to the accumulation of Holyrine A. This intermediate consists of the staurosporine aglycone (K252c) attached to the deoxysugar via a single N-glycosidic bond. kitasato-u.ac.jp Holyrine A serves as the direct substrate for the enzyme StaN, which catalyzes the formation of the final C-N bond to complete the characteristic bicyclic sugar linkage of staurosporine.

Deoxysugar Biosynthesis and Attachment

The biological activity of staurosporine is critically dependent on its sugar moiety. This sugar is synthesized from glucose and then enzymatically attached to the aglycone. acs.org

The biosynthesis of the deoxysugar, NTP-L-ristoamine, begins with glucose. A series of enzymes encoded by the staurosporine biosynthetic gene cluster, including StaA, StaB, StaE, StaJ, and StaK, are responsible for this transformation. wikipedia.org Once the activated sugar is formed, the glycosyltransferase StaG catalyzes its attachment to the staurosporine aglycone (K252c) at one of the indole nitrogens, forming an N-glycosidic bond and generating the intermediate Holyrine A. wikipedia.orgkitasato-u.ac.jp

The subsequent and crucial step is catalyzed by the P450 monooxygenase, StaN. This enzyme facilitates the formation of a second C-N bond between the sugar and the other indole nitrogen, creating the rigid, cage-like structure of the final indolocarbazole. kitasato-u.ac.jpnih.gov The product of the StaN-catalyzed reaction is O-demethyl-N-demethyl-staurosporine. The final steps in the pathway are two methylation reactions. The enzymes StaMA and StaMB catalyze the O-methylation and N-methylation of the sugar moiety, respectively, to yield the final product, staurosporine. wikipedia.orgkitasato-u.ac.jp

Interactive Data Tables

Table 1: Key Enzymes in Staurosporine Biosynthesis

EnzymeClassFunction
StaO L-amino acid oxidaseConverts L-Tryptophan to an imine intermediate. wikipedia.org
StaD Dimerase/CyclaseMediates the dimerization of imine intermediates to form Chromopyrrolic Acid. wikipedia.org
StaP Cytochrome P450Catalyzes the oxidative rearrangement of Chromopyrrolic Acid. kitasato-u.ac.jpacs.org
StaC Accessory ProteinDirects the StaP-catalyzed reaction towards the formation of Staurosporine Aglycone (K252c). wikipedia.orgacs.org
StaG GlycosyltransferaseAttaches the deoxysugar moiety to the aglycone. wikipedia.orgkitasato-u.ac.jpnih.gov
StaN P450 MonooxygenaseForms the second C-N bond between the sugar and the aglycone. kitasato-u.ac.jpnih.gov
StaMA MethyltransferaseCatalyzes O-methylation of the sugar moiety. kitasato-u.ac.jp
StaMB MethyltransferaseCatalyzes N-methylation of the sugar moiety. wikipedia.org

NTP-L-Ristoamine Synthesis (StaA/B/E/J/I/K)

The biosynthesis of the deoxysugar moiety of staurosporine is a critical process involving a series of enzymatic steps. The staurosporine biosynthetic gene cluster contains a set of eight genes dedicated to this task: staA, staB, staE, staJ, staI, staK, staMA, and staMB. jst.go.jpnih.gov These enzymes work in concert to synthesize the specific aminosugar precursor required for glycosylation. While the exact intermediate is NTP-L-ristoamine, the functions of several key enzymes in the formation of the 2,3,6-trideoxy-3-aminoaldohexose have been proposed. researchgate.net

The process begins with enzymes encoded by staA and staB, which are believed to be involved in the initial steps of sugar nucleotide formation. Following this, a series of tailoring enzymes modify the sugar scaffold.

GeneProposed Enzymatic FunctionRole in Deoxysugar Biosynthesis
staJ 2,3-DehydrataseCatalyzes a dehydration step. nih.gov
staK 4-KetoreductaseReduces a keto group at the C-4 position. nih.gov
staI 3-AminotransferaseResponsible for the amination at the C-3 position of the sugar. nih.gov
staE 3,5-EpimeraseCatalyzes an epimerization reaction. nih.gov

These sequential modifications, catalyzed by the StaJ, StaK, StaI, and StaE enzymes, are essential for producing the correct stereochemistry and functional groups on the sugar precursor before its attachment to the indolocarbazole aglycone. nih.gov

Glycosyltransferase (StaG)-catalyzed Sugar Attachment to Indole Nitrogens

The attachment of the deoxysugar to the staurosporine aglycone (K252c) is initiated by the glycosyltransferase StaG. nih.gov StaG is responsible for forming the first carbon-nitrogen bond, an N-glycosidic linkage, between the C-1' of the sugar and one of the indole nitrogens of the aglycone. nih.govnih.gov This reaction produces a key intermediate known as holyrine A. nih.govresearchgate.net Studies involving the heterologous expression of the staurosporine pathway have demonstrated that in the absence of other enzymes, StaG action results in the accumulation of this singly-glycosylated product. nih.govnih.gov Research has also revealed that StaG exhibits a degree of flexibility, capable of transferring alternative sugar donors such as L-rhamnose, L-digitoxose, and L-olivose to the aglycone. nih.govnih.gov

Cytochrome P450 (StaN)-mediated C-N Bond Formation

Following the initial glycosylation by StaG, a second, crucial C-N bond is formed to rigidly attach the sugar moiety across the indole rings, a hallmark of the staurosporine structure. This reaction is catalyzed by StaN, a cytochrome P450 monooxygenase. nih.govresearchgate.net The staN gene shows significant homology to other cytochrome P450s. researchgate.net Disruption of the staN gene in producing strains leads to the accumulation of the intermediate holyrine A, confirming StaN's role in the subsequent step. researchgate.net StaN is responsible for creating the bond between C-5' of the sugar and N-12 of the indolocarbazole core. researchgate.net This enzymatic C-N bond formation is a novel function for a cytochrome P450 enzyme. researchgate.net The product of the StaN-catalyzed reaction is O-demethyl-N-demethyl-staurosporine. nih.gov

Post-Glycosylation Modifications: N- and O-Methylation (StaMA, StaMB)

The final steps in staurosporine biosynthesis involve methylation of the sugar moiety. These modifications occur after the sugar has been fully attached to the aglycone by both StaG and StaN. nih.govresearchgate.net The biosynthetic gene cluster contains two genes, staMA and staMB, which encode for an N-methyltransferase and an O-methyltransferase, respectively. nih.govjst.go.jpnih.gov These enzymes act on the O-demethyl-N-demethyl-staurosporine intermediate. nih.gov StaMA is responsible for the N-methylation at the C-3' amino group, while StaMB catalyzes the O-methylation at the C-4' hydroxyl group, yielding the final staurosporine product. nih.gov Experimental evidence shows that the intermediate holyrine A is not a substrate for either StaMA or StaMB, indicating that these methylation events are the terminal steps in the pathway. nih.gov

Genetic Organization of the Staurosporine Biosynthetic Gene Cluster (BGC)

The complete set of genes required for staurosporine production is organized into a contiguous biosynthetic gene cluster (BGC) in Streptomyces sp. TP-A0274. jst.go.jpnih.gov This cluster spans approximately 20-23 kb and contains 14 distinct open reading frames (ORFs). jst.go.jpresearchgate.net The genes within the cluster are responsible for all aspects of the molecule's synthesis, including the formation of the aglycone, the biosynthesis of the deoxysugar, the coupling of these two moieties, subsequent modifications, and regulation. jst.go.jpnih.gov

Gene(s)Function
staO, staD, staP Biosynthesis of the indolocarbazole aglycone core. jst.go.jpnih.gov
staA, staB, staE, staJ, staI, staK Biosynthesis of the deoxysugar moiety. jst.go.jpnih.gov
staG, staN Formation of the bonds between the aglycone and the deoxysugar. jst.go.jpnih.gov
staMA, staMB Final N- and O-methylation of the sugar moiety. jst.go.jpnih.gov
staR Transcriptional regulator, controlling the expression of the BGC. jst.go.jpnih.gov
staC Involved in aglycone biosynthesis. secondarymetabolites.org

This organized genetic structure facilitates the coordinated expression of all necessary enzymes for the efficient production of staurosporine. jst.go.jpnih.gov

Heterologous Expression Systems for Biosynthetic Pathway Elucidation and Optimization

Heterologous expression, the process of introducing a gene cluster from one organism into a more tractable host, has been instrumental in both deciphering the staurosporine biosynthetic pathway and improving its production yields. proquest.comnih.gov Scientists have successfully cloned the entire staurosporine BGC and expressed it in host organisms like Streptomyces lividans and Streptomyces albus. nih.govjst.go.jpnih.gov

This approach has allowed for the functional characterization of individual genes. For example, by selectively expressing combinations of genes, such as those for the aglycone and staG with or without staN, researchers confirmed the specific roles of the StaG glycosyltransferase and the StaN P450 oxygenase. nih.govnih.gov

Furthermore, heterologous expression is a powerful tool for enhancing staurosporine titers, which are often low in the native producing strains. proquest.com By selecting an optimal host and employing genetic engineering strategies, production can be significantly increased. proquest.comnih.gov For instance, Streptomyces albus J1074 has been identified as a particularly effective host. proquest.comnih.gov Through strategies like integrating multiple copies of the BGC into the host's chromosome and optimizing fermentation conditions (e.g., pH control and glucose feeding), researchers have achieved staurosporine yields as high as 4568 mg/L. proquest.comnih.govresearchgate.net This represents a more than 30-fold increase compared to the native producer, paving the way for industrial-scale production. proquest.com

Heterologous HostKey Findings / Production Yield
Streptomyces lividans Confirmed the role of the cloned BGC in staurosporine biosynthesis. jst.go.jpnih.gov
Streptomyces albus Used to reconstitute the pathway in vivo to characterize late-stage enzymes (StaG, StaN). nih.govnih.gov
Streptomyces albus J1074 Identified as the most suitable host for high-level production. proquest.comnih.gov
Streptomyces albus J1074 (Engineered) Achieved a yield of 4568 mg/L through multi-copy BGC integration and fermentation optimization. proquest.comnih.govresearchgate.net
Streptomyces avermitilis Evaluated as a potential heterologous host. proquest.comnih.gov

Molecular and Cellular Mechanisms of Staurosporine Action in Research Models

Broad-Spectrum Protein Kinase Inhibition

Staurosporine (B1682477) is recognized as a potent, non-selective, and prototypical ATP-competitive inhibitor of protein kinases, a characteristic that underpins its broad biological activity. medchemexpress.comresearchgate.net Its ability to interact with the highly conserved ATP-binding pocket of most kinases makes it an indispensable research tool for studying phosphorylation-dependent signaling pathways. researchgate.netnih.gov

Staurosporine functions by directly competing with adenosine (B11128) triphosphate (ATP) for binding to the catalytic domain of protein kinases. medchemexpress.comresearchgate.net Despite a lack of obvious structural similarity to ATP, staurosporine effectively mimics the purine (B94841) ring of ATP, allowing it to fit into the adenine-binding pocket. nih.gov The lactam group of staurosporine recognizes a similar set of atoms in the kinase hinge region as the adenine (B156593) from ATP, forming crucial hydrogen bonds that anchor the molecule in the active site. nih.gov This competitive inhibition mechanism prevents the kinase from binding ATP, thereby blocking the transfer of a phosphate (B84403) group to its protein substrates. nih.gov Kinetic analyses have consistently shown that staurosporine's inhibition is competitive with respect to ATP across a wide range of both serine/threonine and tyrosine kinases. researchgate.net

The promiscuity of staurosporine is evident in its ability to inhibit a vast number of protein kinases with high affinity, typically in the low nanomolar range. researchgate.netresearchgate.net However, there are variations in its potency against different kinases. It is a particularly potent inhibitor of Protein Kinase C (PKC). selleckchem.com While extremely effective against the majority of kinases, some, such as Casein Kinase 1 (CK1), Casein Kinase 2 (CK2), and Mitogen-Activated Protein (MAP) kinase, are relatively less sensitive, exhibiting IC50 values in the micromolar range. researchgate.net

Below is a table summarizing the inhibitory concentrations (IC50) of staurosporine against a selection of key protein kinases, demonstrating its broad-spectrum activity.

Kinase FamilySpecific KinaseIC50 (nM)
Serine/Threonine Kinases Protein Kinase C (PKCα)2 selleckchem.com
Protein Kinase C (PKCγ)5 selleckchem.com
Protein Kinase A (PKA)15 medchemexpress.comselleckchem.com
Calcium/calmodulin-dependent protein kinase II (CaM Kinase II)20 selleckchem.com
Glycogen synthase kinase-3β (GSK-3β)-
Cyclin-Dependent Kinase 2 (CDK2)-
Myosin Light Chain Kinase (MLCK)21 selleckchem.com
Pim-1 Kinase (Pim-1)-
Tyrosine Kinases Src6 selleckchem.com
c-Fgr2 medchemexpress.comselleckchem.com

Note: Specific IC50 values for GSK-3β, CDK2, and Pim-1 can vary between studies, but inhibition is typically observed in the nanomolar range. nih.govdrugbank.com

The broad selectivity of staurosporine is rooted in its interaction with the most structurally conserved part of the kinase catalytic domain: the ATP-binding site, particularly the main chain of the hinge region. nih.govnih.gov X-ray crystallography studies of staurosporine in complex with various kinases, such as CDK2, have revealed the basis for its tight and promiscuous binding. nih.gov The inhibitor's extended, rigid, and aromatic plane fits snugly into the adenine binding pocket, creating extensive surface area interactions. researchgate.net

This promiscuity arises because the key hydrogen bonds are formed with the kinase's backbone atoms in the hinge region, interactions that are not dependent on the specific identities of the amino acid side chains. nih.govnih.gov This allows staurosporine to bypass the selectivity filters that differentiate individual kinases, leading to its pan-kinase inhibitory profile. nih.gov Factors that do influence binding affinity include the size of the "gatekeeper" residue at the back of the ATP pocket and the degree of closure between the N- and C-lobes of the kinase domain. nih.govnih.gov

By broadly inhibiting kinase activity, staurosporine significantly alters cellular phosphorylation landscapes. A specific, well-documented example is its effect on the phosphorylation of nuclear myosin heavy chain 9 (MYH9), a protein implicated in cancer metastasis. nih.govnih.gov In gastric cancer cell models, nuclear MYH9 promotes the transcription of β-catenin (CTNNB1), which confers resistance to a form of cell death known as anoikis. nih.govnih.gov Research has shown that staurosporine treatment reduces the phosphorylation of nuclear MYH9 at a specific site, serine 1943 (S1943). nih.gov This inhibition of MYH9 phosphorylation disrupts its ability to promote CTNNB1 transcription and subsequently inhibits the activation of the canonical Wnt/β-catenin signaling pathway, thereby reducing cancer cell anoikis resistance and progression. nih.govnih.gov

Induction of Programmed Cell Death (Apoptosis and Necroptosis)

Beyond its role as a kinase inhibitor, staurosporine is one of the most widely used chemical inducers of programmed cell death, particularly apoptosis, in a multitude of cell types. physiology.orgaacrjournals.org Its ability to trigger this cellular suicide program is a direct consequence of its profound disruption of cellular signaling.

Staurosporine reliably induces apoptosis through a caspase-dependent pathway. aacrjournals.orgnih.gov A central event in this process is the activation of effector caspases, most notably caspase-3. physiology.orgnih.goviiarjournals.org Upon exposure to staurosporine, cells initiate a signaling cascade that leads to the cleavage and activation of pro-caspase-3. nih.goviiarjournals.org Activated caspase-3 is a protease responsible for the execution phase of apoptosis, where it cleaves numerous critical cellular substrates, precipitating the hallmark morphological changes of apoptosis. nih.gov One such key substrate is poly(ADP-ribose) polymerase (PARP); its cleavage by caspase-3 is a widely recognized biochemical marker of staurosporine-induced apoptosis. nih.gov The activation of caspase-3 and subsequent PARP cleavage have been clearly demonstrated in various cell lines, including human corneal endothelial cells and melanoma cells, following staurosporine treatment. aacrjournals.orgnih.gov

Caspase-Independent Apoptosis Pathways

Staurosporine, derived from Streptomyces sp., is a potent inducer of apoptosis that can activate both caspase-dependent and caspase-independent cell death pathways. nih.govresearchgate.netaacrjournals.org In certain cellular contexts or when caspases are inhibited, the caspase-independent mechanisms become prominent, ensuring the execution of the apoptotic program. nih.govresearchgate.net This alternative pathway involves the release of mitochondrial proteins that can mediate cell death without the need for caspase activation. aacrjournals.org

Two key mediators of staurosporine-induced caspase-independent apoptosis are Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG). aacrjournals.orgscirp.orgnih.gov

Apoptosis-Inducing Factor (AIF): AIF is a mitochondrial flavoprotein that, upon an apoptotic stimulus like staurosporine, translocates from the mitochondria to the nucleus. aacrjournals.orgnih.govnih.gov In the nucleus, AIF triggers chromatin condensation and large-scale DNA fragmentation, which are hallmarks of apoptosis. nih.gov The translocation of AIF can occur independently of caspase activation. aacrjournals.org Studies in melanoma cells have shown that while caspase inhibitors could block early apoptotic events induced by staurosporine, they did not prevent the later onset of apoptosis, which coincided with AIF translocation to the nucleus. aacrjournals.org The cleavage of AIF in response to staurosporine can result in different fragments, such as ~60 and 45 kDa forms, appearing in the cytosol. nih.gov

Endonuclease G (EndoG): Similar to AIF, EndoG is a mitochondrial nuclease that relocates to the nucleus during apoptosis. scirp.orgnih.gov Once in the nucleus, EndoG participates in the degradation of chromatin DNA. scirp.orgscirp.org The release of EndoG from the mitochondria is often associated with the loss of mitochondrial membrane potential. scirp.orgscirp.org In the protozoan Trypanosoma brucei, which lacks caspases, staurosporine treatment leads to the release of an EndoG ortholog from the mitochondrion, contributing to DNA fragmentation and cell death. scirp.orgscirp.org

These findings indicate that staurosporine can effectively induce apoptosis even when the caspase cascade is compromised, highlighting the robustness of the apoptotic process through redundant pathways. nih.govresearchgate.net

Involvement of Mitochondrial Pathway and Bcl-2 Family Proteins

The intrinsic, or mitochondrial, pathway of apoptosis is a critical component of staurosporine's mechanism of action. nih.govnih.gov This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bid, Bim, Puma, Noxa). nih.govyoutube.com

The balance between these opposing factions of the Bcl-2 family determines the cell's fate. researchgate.net Staurosporine treatment disrupts this balance in favor of apoptosis. nih.gov It can induce the activation of pro-apoptotic effector proteins like Bax and Bak. aacrjournals.orgnih.gov Upon activation, these proteins oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). nih.gov

MOMP is a pivotal event, as it allows for the release of various pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. nih.govresearchgate.net These factors include:

Cytochrome c: Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.

Smac/DIABLO: This protein promotes apoptosis by inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs). aacrjournals.org

AIF and EndoG: As discussed previously, these proteins mediate caspase-independent cell death. aacrjournals.org

Anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, function by binding to and sequestering pro-apoptotic members, thereby preventing MOMP. nih.govyoutube.com Overexpression of Bcl-2 has been shown to inhibit the early, caspase-dependent phase of staurosporine-induced apoptosis by preventing the release of cytochrome c and Smac/DIABLO. aacrjournals.org However, it may not prevent the later, caspase-independent cell death mediated by AIF. aacrjournals.org

Role of Glutathione (B108866) Depletion and Reactive Oxygen Species (ROS) Generation in Apoptosis Induction

Oxidative stress is a significant contributor to the progression of apoptosis, and staurosporine has been shown to induce such a state within cells. nih.govnih.gov The mechanism involves the depletion of cellular glutathione (GSH) and the subsequent generation of reactive oxygen species (ROS). nih.govnih.govbohrium.com

Glutathione is a critical antioxidant that helps maintain the cellular redox balance. nih.gov Studies in HeLa cells treated with staurosporine showed a significant decrease in the concentration of cellular glutathione within 3 hours of treatment. nih.govnih.govresearchgate.net This depletion of GSH disrupts the cell's ability to neutralize harmful ROS. researchgate.net

Concurrently with GSH depletion, staurosporine treatment leads to an increased presence of ROS. nih.govnih.govresearchgate.netresearchgate.net The accumulation of ROS can damage cellular components, including lipids, proteins, and DNA, further pushing the cell towards apoptosis. The generation of ROS and depletion of glutathione have been shown to occur concurrently with the activation of caspase-3, suggesting a link between the cellular redox status and the execution phase of apoptosis. nih.govnih.gov

Interestingly, in some experimental models, pre-treatment of cells with N-acetylcysteine (NAC), a precursor to glutathione and a thiol antioxidant, failed to prevent staurosporine-induced glutathione depletion, ROS generation, and caspase-3 activation. nih.govnih.govresearchgate.net This suggests that while the disruption of redox homeostasis is a key feature of staurosporine-induced apoptosis, its role in initiating the process may be complex and part of a larger signaling network. nih.govnih.gov

Regulation of Pro-apoptotic and Anti-apoptotic Protein Balance

Staurosporine effectively triggers apoptosis by tilting the cellular balance from pro-survival to pro-death, largely through its influence on the Bcl-2 family of proteins. nih.govnih.gov The ratio of anti-apoptotic proteins (like Bcl-2 and Mcl-1) to pro-apoptotic proteins (like Bax and Bad) is a critical determinant of cell survival. researchgate.netnih.gov

In pancreatic cancer cell lines, staurosporine treatment was shown to affect the anti-apoptotic factor Bcl-2, shifting the balance to favor apoptosis. nih.gov Another mechanism involves the pro-apoptotic protein Bad (Bcl-2 antagonist of cell death). Bad exerts its pro-apoptotic function by binding to and inactivating anti-apoptotic proteins like Bcl-2. youtube.comnih.gov Following staurosporine stimulation, a decrease in detectable Bad protein was observed, which may be explained by its heterodimerization with Bcl-2, thereby sequestering the anti-apoptotic protein and further promoting cell death. nih.gov

In inflammatory neutrophils, which can be resistant to apoptosis, the anti-apoptotic protein Mcl-1 plays a key role. nih.gov Resistance to staurosporine in these cells is associated with elevated levels of Mcl-1 and impeded Mcl-1 degradation. nih.gov

Furthermore, the PTEN-induced kinase 1 (PINK1) has been identified as having an anti-apoptotic function in the context of staurosporine treatment. mdpi.com PINK1 can interact with Beclin1, a protein involved in both autophagy and apoptosis. This interaction impairs the pro-apoptotic cleavage of Beclin1, thus protecting against staurosporine-induced apoptosis and regulating the switch from a pro-survival autophagic response to cell death. mdpi.com

Induction of Necroptosis under Caspase-Compromised Conditions

While staurosporine is a classic inducer of apoptosis, research has revealed its ability to trigger an alternative form of programmed cell death called necroptosis, particularly when caspase activity is inhibited. nih.govplos.orgnih.gov Necroptosis is a regulated form of necrosis that is initiated under conditions where apoptosis is blocked. nih.govplos.org

In U937 cells, when treated with staurosporine in the presence of a pan-caspase inhibitor, the cells undergo necroptotic cell death. nih.govplos.orgnih.gov This process is dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, as well as their substrate, Mixed Lineage Kinase Domain-Like protein (MLKL). nih.govplos.org

The induction of necroptosis by staurosporine can be hampered by specific inhibitors:

Necrostatin-1 (Nec-1): An inhibitor of RIPK1, partially reduces staurosporine-triggered necroptosis. nih.govnih.gov

Necrosulfonamide (NSA): An inhibitor of MLKL, effectively arrests necroptosis induced by staurosporine. plos.orgplos.org

Geldanamycin: An inhibitor of heat shock protein 90 (Hsp90), also shows partial inhibition. nih.govnih.gov

CA-074-OMe: A lysosomal enzyme inhibitor, can also effectively arrest the process. nih.govplos.org

This demonstrates that staurosporine can activate distinct cell death pathways depending on the cellular context, such as the functional status of the caspase machinery. nih.govplos.org

Cell Cycle Regulatory Mechanisms

Induction of Cell Cycle Arrest (G1 and G2/M Phases)

Staurosporine exerts significant effects on cell cycle progression, primarily by inducing arrest at the G1 and G2/M checkpoints. iiarjournals.orgiiarjournals.org The specific phase of arrest is often dependent on the concentration of staurosporine used and the cell type. nih.govnih.gov

G1 Phase Arrest: At low concentrations (e.g., 1-20 nM), staurosporine typically causes cells to arrest in the G1 phase of the cell cycle. nih.govnih.govresearchgate.net This arrest prevents cells from entering the S phase (DNA synthesis). The mechanism of G1 arrest involves the modulation of key regulatory proteins:

Cyclin E and Cdk2: Staurosporine has been found to inhibit the expression of cyclin E and its partner kinase, cyclin-dependent kinase 2 (Cdk2). nih.gov The cyclin E/Cdk2 complex is crucial for the G1/S transition.

Retinoblastoma Protein (pRb): The G1 arrest induced by staurosporine is often dependent on the presence of a functional retinoblastoma protein (pRb). nih.gov The arrest is associated with the hypophosphorylation of pRb. iiarjournals.org

Chk1: The kinase Chk1 has also been implicated in the pRb-dependent G1 arrest mediated by staurosporine. nih.gov

G2/M Phase Arrest: At higher concentrations (e.g., >30 nM to 1 µM), staurosporine predominantly causes cells to accumulate in the G2/M phase. iiarjournals.orgiiarjournals.orgnih.govnih.govresearchgate.net This blockade prevents cells from proceeding through mitosis. In some cases, this G2/M accumulation may reflect an arrest in the M phase itself, specifically in telophase, followed by apoptosis. nih.govnih.gov The molecular events associated with G2/M arrest include:

Cyclin B1 and Cdk1: Staurosporine-induced G2/M arrest has been coupled with the downregulation of cyclin B1 and Cdk1 (also known as cdc2), the key complex that drives entry into mitosis. iiarjournals.org

The ability of staurosporine to halt cell cycle progression is intrinsically linked to its apoptosis-inducing capabilities, as prolonged arrest at these checkpoints can serve as a trigger for programmed cell death. iiarjournals.orglu.se

Modulation of Cyclin and Cyclin-Dependent Kinase (CDK) Expression

Staurosporine, a potent but non-selective protein kinase inhibitor derived from Streptomyces sp., exerts significant influence over the cell cycle by modulating the expression of key regulatory proteins, namely cyclins and cyclin-dependent kinases (CDKs). Research has demonstrated that its effects are often concentration-dependent. For instance, in Meth-A cells, a low concentration (20 nM) of staurosporine was found to arrest cells in the G1 phase, whereas a higher concentration (200 nM) resulted in a G2/M phase arrest. nih.gov

A common mechanism underlying the G1 arrest is the down-regulation of cyclin E and its catalytic partner, CDK2. nih.gov This inhibition prevents the cell from transitioning from the G1 to the S phase of the cell cycle. This effect is not limited to a single cell type; studies in human glioma cell lines have also shown that staurosporine treatment leads to decreased protein levels of CDK2, CDC2 (also known as CDK1), Cyclin A, and Cyclin B. nih.gov The reduction in these proteins, which are crucial for S phase and mitosis, contributes to the observed cell cycle arrest. Further investigation revealed that staurosporine also decreases the mRNA levels of CDK2 and CDC2, indicating that its modulatory effect occurs at the transcriptional level as well. nih.gov

The following table summarizes the observed effects of Staurosporine on key Cyclin and CDK molecules in different research models.

Cell LineStaurosporine ConcentrationEffect on CyclinsEffect on CDKsObserved Cell Cycle Phase Arrest
Meth-A Cells 20 nMInhibited Cyclin E expressionInhibited CDK2 expressionG1
Meth-A Cells 200 nMIncreased Cyclin B expressionInhibited CDK2 expressionG2/M
Human Glioma Cells (U87 MG, U373 MG) Not SpecifiedDecreased Cyclin A & Cyclin BDecreased CDK2 & CDC2S and G2/M

Regulation of Cell Cycle Checkpoint Proteins (p16, p21, p27)

Staurosporine's impact extends to the regulation of CDK inhibitor proteins (CKIs), which act as crucial cell cycle checkpoint guards. The modulation of these proteins, including p16, p21, and p27, appears to be highly dependent on the specific cell line and the concentration of staurosporine used.

In human glioma cells, treatment with staurosporine led to an increase in the levels of the CDK inhibitors p21 and p27. nih.gov This upregulation contributes to the inhibition of CDK activity and subsequent cell cycle arrest. Similarly, in Meth-A cells, a high concentration of staurosporine (200 nM) was shown to increase the expression of p21. nih.gov

Conversely, in the p53-deficient U-937 human leukemic cell line, the effects were different. A higher concentration (1 µM for 24 hours) of staurosporine led to a down-regulation of p27, an event that coincided with the induction of apoptosis. cellsignal.comnih.gov However, a lower concentration (0.5 µM for 18 hours) had no discernible effect on p27 levels, despite effectively blocking cell cycle progression. cellsignal.comnih.gov It is also noteworthy that in some contexts, staurosporine-induced apoptosis can proceed independently of certain checkpoint proteins. For example, in the U251MG human glioma cell line, apoptosis triggered by staurosporine was found to be independent of both p16 and p21. researchgate.net Forcing a G1 arrest by overexpressing p16 or p21 did not alter the rate of cell death induced by staurosporine, suggesting the activation of an alternative apoptotic pathway. researchgate.net

The table below details the varied effects of Staurosporine on cell cycle checkpoint proteins across different cancer cell lines.

Cell LineStaurosporine ConcentrationEffect on p16Effect on p21Effect on p27
Human Glioma Cells Not SpecifiedNot ReportedIncreasedIncreased
Meth-A Cells 200 nMNot ReportedIncreasedNot Reported
U-937 Leukemic Cells 1 µM (24h)Not ReportedUndetectableDecreased
U-937 Leukemic Cells 0.5 µM (18h)Not ReportedUndetectableNo Change
U251MG Glioma Cells ≤10 nM to ≥30 nMApoptosis independent of p16Apoptosis independent of p21Not Reported

Interference with Cell Signaling Pathways Beyond Direct Kinase Inhibition

Beyond its direct inhibition of a broad spectrum of kinases, staurosporine interferes with several critical intracellular signaling pathways, further contributing to its complex biological effects.

Modulation of TGF-β1/Smad 2 Signaling

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a pivotal role in cellular processes like growth, differentiation, and extracellular matrix production. The canonical pathway involves the phosphorylation of Smad proteins (Smad2 and Smad3) by the TGF-β type I receptor. Research indicates that staurosporine can interfere with this cascade. In studies involving nasal polyp-derived fibroblasts (NPDFs), staurosporine was shown to inhibit the phosphorylation of Smad2 that is typically induced by TGF-β1. nih.gov This suggests that staurosporine can attenuate the downstream signaling effects of TGF-β1. Further studies have shown that while staurosporine can cause a moderate reduction in measurable phosphorylated Smad2 (pSmad2) levels, its effect on phosphorylated Smad3 (pSmad3) is only marginal, indicating a degree of specificity in its modulatory action on this pathway. biocrick.com

Targeting the Hippo Pathway (YAP, MST1/2, LATS1/2)

Staurosporine has been identified as a potent modulator of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. biocrick.comsahmri.org.au Its mechanism of action involves the activation of the core kinase cascade of this pathway. Staurosporine treatment induces the phosphorylation of the kinases MST1/2 and LATS1/2. biocrick.com Activated LATS1/2 then phosphorylates the downstream effector Yes-associated protein (YAP). biocrick.comsahmri.org.au This phosphorylation event leads to the sequestration of YAP in the cytoplasm, preventing its translocation to the nucleus where it would otherwise act as a transcriptional co-activator for pro-proliferative and anti-apoptotic genes. biocrick.com Consequently, the expression of YAP target genes, such as CTGF and CYR61, is decreased. sahmri.org.au The inhibitory effect of staurosporine on the Hippo pathway is critically dependent on LATS1/2, as genetically knocking out these kinases largely blocks staurosporine's effect on YAP phosphorylation and cell growth inhibition. biocrick.com

Effects on PI3K/AKT Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central signaling nexus for cell survival, growth, and proliferation. Staurosporine has been shown to suppress this pro-survival pathway in various cancer cell models. In HepG2 human hepatocellular carcinoma cells, staurosporine treatment resulted in decreased expression of the PDK1 protein and a subsequent reduction in AKT phosphorylation. nih.gov The underlying mechanism involves staurosporine-induced release of the mitochondrial protein Omi/HtrA2, which then directly binds to PDK1, leading to its degradation. nih.gov The effect on AKT activity can be dose-dependent; in U-937 leukemic cells, a higher concentration (1 µM) of staurosporine for 24 hours reduced AKT activity, whereas a lower concentration (0.5 µM) for 18 hours did not affect AKT phosphorylation, highlighting a threshold for its inhibitory action on this pathway. cellsignal.com

Impact on ERK and p38 Phosphorylation

Staurosporine also modulates the activity of the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and p38, which are involved in stress responses, inflammation, and apoptosis. Its effects, however, can vary significantly depending on the cellular context.

In rat peritoneal neutrophils, staurosporine was found to induce the phosphorylation of both ERK and p38 MAPK. Similarly, in human platelets, staurosporine stimulation leads to the phosphorylation of p38 MAPK, a key step in its induction of apoptosis in these anucleated cells.

Conversely, in U-937 leukemic cells, a higher concentration of staurosporine (1 µM) that induces significant apoptosis was associated with a decrease in the phosphorylation of ERK. nih.gov A lower concentration that primarily caused cell cycle arrest did not alter ERK phosphorylation, suggesting that ERK inhibition is linked to the apoptotic action of staurosporine in this cell type. cellsignal.comnih.gov These findings underscore the context-dependent nature of staurosporine's influence on MAPK signaling, where it can act as either an activator or an inhibitor of phosphorylation.

The following table summarizes the effects of Staurosporine on these key signaling pathways.

Signaling PathwayKey ProteinsCell ModelStaurosporine Effect
TGF-β1/Smad Smad2Nasal Polyp FibroblastsInhibited TGF-β1 induced phosphorylation
Hippo MST1/2, LATS1/2, YAPHeLa CellsInduced phosphorylation of MST1/2 & LATS1/2; Induced phosphorylation and cytoplasmic localization of YAP
PI3K/AKT PDK1, AKTHepG2 CellsDecreased PDK1 expression and AKT phosphorylation
PI3K/AKT AKTU-937 CellsDecreased AKT activity (at 1 µM)
MAPK ERK, p38Rat NeutrophilsInduced phosphorylation
MAPK p38Human PlateletsInduced phosphorylation
MAPK ERKU-937 CellsDecreased phosphorylation (at 1 µM)

Other Cellular Processes

Staurosporine, an alkaloid originally isolated from Streptomyces sp., exhibits a range of effects on cellular processes beyond its well-documented role as a potent, broad-spectrum protein kinase inhibitor. iiarjournals.orgwikipedia.org These activities underscore its utility as a tool in cell biology research to probe various signaling pathways and cellular functions. This article details the molecular and cellular mechanisms of staurosporine's action in several key areas, including cellular proliferation, multidrug resistance, senescence, migration, and stemness.

Inhibition of Cellular Proliferation

Staurosporine is a powerful antiproliferative agent that has been shown to inhibit the growth of numerous human cancer cell lines. iiarjournals.orgnanolive.com Its primary mechanism involves the disruption of the cell cycle, a tightly regulated process that governs cell division. nih.govnih.gov The compound's effects are often concentration-dependent, capable of inducing cell cycle arrest at different phases.

In research models, staurosporine has been observed to cause cell cycle arrest at the G1/S or G2/M checkpoints. iiarjournals.orgresearchgate.net For instance, in human glioma cell lines U87 MG and U373 MG, staurosporine treatment led to S phase and G2/M phase arrest, respectively. researchgate.net This arrest is associated with altered expression levels of key cell cycle regulatory proteins. Studies have shown that staurosporine can decrease the levels of cyclin-dependent kinases (CDKs) such as CDK2 and CDC2, as well as their activating partners, Cyclin A and Cyclin B. researchgate.net Concurrently, it can increase the expression of CDK inhibitors like p21 and p27. researchgate.net

The antiproliferative activity of staurosporine is also closely linked to its ability to induce apoptosis, or programmed cell death. nih.govnih.gov In many cell types, the inhibition of cellular proliferation is a precursor to the initiation of the apoptotic cascade. nih.gov The IC50 (half-maximal inhibitory concentration) values for staurosporine's antiproliferative effects vary across different cell lines, highlighting a degree of cell-type specificity in its action. selleckchem.comselleckchem.com

Table 1: Effect of Staurosporine on Cell Cycle in Various Cancer Cell Lines

Cell Line Cancer Type Effect on Cell Cycle Reference
U-937 Human Leukemia G2/M phase arrest iiarjournals.orgnih.gov
HT-29 Human Colon Adenocarcinoma G2/M phase arrest nih.gov
MDA-MB-231 Human Breast Cancer G0/G1 arrest (low dose), G2/M arrest (high dose) researchgate.net
MDA-MB-453 Human Breast Cancer G0/G1 arrest (low dose), G2/M arrest (high dose) researchgate.net
MCF-7 Human Breast Cancer G2/M arrest researchgate.net
U87 MG Human Glioma S phase arrest researchgate.net
U373 MG Human Glioma G2/M phase arrest researchgate.net

Partial Reversal of Multidrug Resistance (MDR) Phenotype

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. aacrjournals.org One of the key players in MDR is the P-glycoprotein (Pgp), an ATP-dependent efflux pump that actively transports chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. nih.govuu.nl

Staurosporine and its derivatives have been shown to partially reverse the MDR phenotype in various cancer cell lines. nih.govaacrjournals.org For example, the staurosporine derivative CGP 41251 has demonstrated the ability to reverse mdr1-mediated multidrug resistance. nih.gov Another derivative, NA-382, effectively reversed multidrug resistance in Adriamycin-resistant P388 cells at non-cytotoxic concentrations. aacrjournals.org This reversal is achieved by increasing the intracellular accumulation of chemotherapeutic drugs. aacrjournals.orgaacrjournals.org Studies have shown that staurosporine and its analogues can inhibit the extrusion of drugs like vinblastine (B1199706) and rhodamine 123 from MDR cells. nih.govaacrjournals.org

Inhibition of P-glycoprotein (Pgp) Phosphorylation

The function of P-glycoprotein is modulated by its phosphorylation state. Staurosporine, as a potent protein kinase inhibitor, can interfere with this process. wikipedia.org Research indicates that staurosporine can directly interact with P-glycoprotein. aacrjournals.orgdrugbank.com Studies using photolabeling with [3H]azidopine, a P-glycoprotein substrate, have shown that both staurosporine and its derivative NA-382 can inhibit the binding of the substrate to P-glycoprotein in plasma membranes from multidrug-resistant cells. aacrjournals.org This suggests that staurosporine may reverse MDR by directly inhibiting the drug-binding function of P-glycoprotein, independent of its protein kinase C inhibitory activity. aacrjournals.org By preventing the phosphorylation necessary for Pgp's optimal transport function, staurosporine can effectively reduce the efflux of co-administered chemotherapy drugs.

Promotion of Cellular Senescence

Cellular senescence is a state of irreversible growth arrest that can be triggered by various stressors. While staurosporine is widely known as an inducer of apoptosis, it has also been implicated in processes related to cellular senescence. bdbiosciences.comnih.gov However, the relationship is complex. For instance, some studies have shown that senescent cells, such as aged myofibroblasts, can exhibit resistance to staurosporine-induced cell death compared to their younger counterparts. researchgate.net In other contexts, treatment of SH-SY5Y human neuroblastoma cells with staurosporine induced a mature neuronal phenotype accompanied by a cessation of DNA synthesis, a hallmark of senescence. nih.gov The ability of staurosporine to influence cell fate towards either apoptosis or senescence appears to be dependent on the specific cell type and experimental conditions.

Inhibition of Cell Migration

Cell migration is a critical process in both normal physiological events and in pathological conditions like cancer metastasis. Staurosporine has been demonstrated to inhibit the migration and invasion of cancer cells. In a study using human lung adenocarcinoma A549 cells, staurosporine significantly inhibited cell adhesion, mobility, and invasion. nih.gov The results from mobility and invasion experiments showed that staurosporine inhibited the movement and invasion of A549 cells by 56% and 54%, respectively. nih.gov

The mechanisms underlying this inhibition are multifaceted. Staurosporine treatment in A549 cells was associated with an increase in the cell adhesion molecule E-cadherin and a decrease in integrin β1 and laminin (B1169045) receptor (LnR) levels. nih.gov It also led to a reduction in the levels of matrix metalloproteinase-9 (MMP-9) and urokinase-type plasminogen activator (uPA), enzymes crucial for the degradation of the extracellular matrix, which is a key step in cell invasion. nih.gov These findings suggest that staurosporine's anti-migratory effects are mediated through the modulation of molecules involved in cell adhesion and matrix remodeling. nih.gov

Table 2: Effect of Staurosporine on Proteins Involved in Cell Migration in A549 Cells

Protein Function Effect of Staurosporine Reference
E-cadherin Cell-cell adhesion Increased expression nih.gov
Integrin β1 Cell-matrix adhesion Decreased levels nih.gov
Laminin Receptor (LnR) Cell-matrix adhesion Decreased levels nih.gov
MMP-9 Extracellular matrix degradation Decreased levels nih.gov
uPA Extracellular matrix degradation Decreased levels nih.gov

Reduction of Cell Stemness

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess self-renewal and differentiation capabilities, and are thought to be responsible for tumor initiation, progression, and relapse. The effect of staurosporine on the "stemness" of cancer cells is an area of active investigation.

Interestingly, some studies suggest a complex and potentially contradictory role. One study on MCF-7 breast cancer cells indicated that apoptosis induced by staurosporine might paradoxically activate cancer stem-like cells (identified by CD44+/CD24- markers). nih.gov This was accompanied by an upregulation of Mucin1 (MUC1) and Epithelial cell adhesion molecule (EpCAM), which are associated with a more malignant phenotype. nih.gov This suggests that while staurosporine can eliminate the bulk of tumor cells through apoptosis, it might inadvertently enrich the population of more resistant cancer stem-like cells. Further research is needed to fully elucidate the impact of staurosporine on the maintenance and behavior of the cancer stem cell niche.

Table of Mentioned Compounds

Inhibition of VEGF Expression Upregulation

Staurosporine, a potent but non-selective protein kinase inhibitor isolated from Streptomyces sp., has been shown in various research models to interfere with angiogenesis, the formation of new blood vessels. A key mechanism underlying this activity is its ability to inhibit the expression and function of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein that stimulates vasculogenesis and angiogenesis.

In an ex vivo model using organ cultures of nasal polyps, staurosporine was observed to directly inhibit the production of VEGF. mdpi.com This finding aligns with its broader antiangiogenic effects seen in other models. For instance, in an in vivo chick embryo chorioallantoantoic membrane (CAM) assay, staurosporine inhibited embryonic angiogenesis in a dose-dependent manner. nih.govresearchgate.net This effect was largely attributed to the suppression of vascular endothelial cell proliferation, a crucial step in the angiogenic process, with a half-maximal inhibitory concentration (IC50) of 0.88 nM. nih.govresearchgate.net Further evidence from a transgenic zebrafish model also confirmed the antiangiogenic activity of staurosporine. researchgate.net

Table 1: Effect of Staurosporine on Angiogenesis and VEGF Expression

Model SystemObservationKey Findings
Nasal Polyp Organ Culture (ex vivo)Inhibition of VEGF productionStaurosporine directly reduces the expression of VEGF in tissue. mdpi.com
Chick Chorioallantoic Membrane (in vivo)Inhibition of embryonic angiogenesisDose-dependent inhibition of new blood vessel formation. nih.govresearchgate.net
Vascular Endothelial Cells (in vitro)Suppression of cell proliferationIC50 value of 0.88 nM for inhibiting endothelial cell growth. nih.govresearchgate.net
Transgenic Zebrafish Model (in vivo)Antiangiogenic activityConfirmed dose-dependent reduction in vessel formation. researchgate.net
Endothelial Cells in 3D Matrix (in vitro)Enhanced tube formationEffect is independent of PKC inhibition; involves integrin signaling and FAK phosphorylation. nih.govresearchgate.net

Induction of Homotypic Intercellular Adhesion

Contrary to its frequent use as an inducer of apoptosis which often involves cell detachment, staurosporine has been found to promote rapid homotypic intercellular adhesion, or cell aggregation, in specific research contexts. This effect is particularly notable in the human monocytic cell line U937, where staurosporine induces clustering at concentrations below those required to trigger cell death. nih.govnih.gov

The mechanism driving this aggregation is complex and distinct from its kinase inhibitory reputation. Instead of inhibiting kinases, staurosporine appears to cause a dysregulated activation of multiple kinase signaling pathways. nih.govnih.gov This includes the translocation and activation of conventional and novel isoforms of protein kinase C (PKC), as well as the rapid phosphorylation of ERK and p38 MAP kinases. nih.govnih.gov The induction of aggregation is dependent on the combined activity of these pathways, as inhibitors targeting PKC, protein tyrosine kinases, ERK, and p38 were all shown to block the staurosporine-induced effect. nih.gov This process requires cellular metabolic activity and an intact cytoskeleton, as it is inhibited by deoxyglucose, cytochalasin B, and colchicine. nih.gov

In other cell types, staurosporine's impact on adhesion molecules is also evident. In KG-1 myeloid cells, staurosporine treatment induced cell adhesion, an effect that correlated with the dephosphorylation of Ezrin/Radixin/Moesin (ERM) proteins, which link the plasma membrane to the actin cytoskeleton. researchgate.net Conversely, in breast cancer cells, staurosporine can facilitate the cleavage of E-cadherin, a key molecule in cell-cell adhesion, through a process dependent on caspase and γ-secretase activation. researchgate.net This suggests that staurosporine's influence on intercellular adhesion is highly context-dependent, capable of either promoting or disrupting cell-cell contacts through different molecular pathways.

Table 2: Staurosporine's Effects on Intercellular Adhesion in Different Cell Models

Cell LineEffectUnderlying Mechanism
U937 (Human Monocytic)Induces rapid homotypic aggregationDysregulated activation of PKC, ERK, and p38 kinase pathways. nih.govnih.gov
KG-1 (Human Myeloid)Induces cell adhesionCorrelates with dephosphorylation of ERM proteins. researchgate.net
Breast Cancer CellsInduces E-cadherin cleavageDependent on caspase-2/-8 and γ-secretase activation. researchgate.net
Porcine Aortic Endothelial CellsDisruption of focal adhesionsInvolves rapid dephosphorylation of Focal Adhesion Kinase (FAK). researchgate.net

Disruption of Phosphatidylserine (B164497) Trafficking and Ras Protein Localization

A significant molecular effect of staurosporine, independent of its kinase inhibition and pro-apoptotic functions, is the profound disruption of phosphatidylserine (PS) trafficking, which in turn leads to the mislocalization of Ras proteins. nih.govresearchgate.netnih.gov Ras proteins are essential signaling molecules that must be anchored to the plasma membrane to be biologically active. This membrane association, particularly for the K-Ras isoform, is heavily dependent on electrostatic interactions between its polybasic C-terminal domain and the negatively charged inner leaflet of the plasma membrane, a charge largely provided by PS. nih.govnih.gov

Research has revealed that staurosporine and its analogs potently block the endosomal recycling of PS back to the plasma membrane. nih.govnih.govresearchgate.net This blockade results in a significant redistribution of PS from the plasma membrane to various endomembrane compartments, including endosomes. nih.govnih.gov The depletion of PS at the plasma membrane diminishes its negative surface charge, compromising the electrostatic anchor for K-Ras and other polybasic proteins. nih.gov

This disruption has differential effects on Ras isoforms. K-Ras is displaced from the plasma membrane to endosomes and subsequently undergoes proteasome-independent degradation. nih.govresearchgate.netnih.gov This mislocalization also inhibits the formation of K-Ras nanoclusters, which are critical for its signaling output, and selectively abrogates K-Ras-mediated signaling pathways. nih.govnih.gov In contrast, H-Ras, which relies on a different membrane anchoring mechanism involving palmitoylation, redistributes primarily to the Golgi apparatus and is not degraded. nih.govnih.gov This novel mechanism identifies staurosporine as a powerful tool for studying PS trafficking and validates the Ras trafficking pathway as a potential therapeutic target. nih.govresearchgate.netresearchgate.net

Table 3: Impact of Staurosporine on Phosphatidylserine and Ras Localization

Cellular ComponentEffect of StaurosporineConsequence
Phosphatidylserine (PS) TraffickingBlocks endosomal recycling to the plasma membrane. nih.govnih.govPS is depleted from the plasma membrane and accumulates in endomembranes. nih.govnih.gov
Plasma MembraneReduced electrostatic potential of the inner leaflet. nih.govThe electrostatic anchor for polybasic proteins is compromised. nih.gov
K-Ras ProteinDisplaced from the plasma membrane to endosomes; nanoclustering is inhibited. nih.govnih.govnih.govUndergoes proteasome-independent degradation; K-Ras signaling is abrogated. researchgate.netnih.gov
H-Ras ProteinRedistributed from the plasma membrane to the Golgi apparatus. nih.govnih.govNot degraded; signaling is less affected compared to K-Ras. nih.gov

Induction of Mitophagy

Staurosporine's well-documented ability to induce apoptosis via the intrinsic pathway, which originates with mitochondrial stress, is closely linked to its capacity to induce mitophagy, the selective autophagic degradation of damaged mitochondria. The response, however, appears to be highly dependent on the specific cell type and experimental context.

In dopaminergic neuronal cells, staurosporine treatment was found to simultaneously activate both general autophagy and mitophagy. nih.gov This mitophagic process was shown to proceed via the PINK1-Parkin pathway, a primary signaling cascade for clearing dysfunctional mitochondria. nih.govfrontiersin.orgyoutube.com In this model, the induction of both autophagy and mitophagy served a significant neuroprotective role, as their pharmacological or genetic inhibition led to a dramatic increase in staurosporine-induced cell death. nih.gov Similarly, in MDA-MB-231 breast cancer cells, staurosporine was identified as a mitochondrial fission inducer that subsequently triggers mitophagy. researchgate.net

Conversely, a study using SH-SY5Y neuroblastoma cells reported a different outcome. While staurosporine treatment led to a phase of enhanced autophagy that preceded apoptosis, it did not induce mitophagy in this specific cell line. mdpi.comnih.gov In this context, the PINK1 protein was found to play a key anti-apoptotic role by interacting with Beclin1, and the degradation of PINK1 appeared to be a critical step for the switch from a pro-survival autophagic response to apoptosis. mdpi.comnih.gov These divergent findings suggest that while staurosporine-induced mitochondrial damage is a potent trigger, the ultimate commitment to a protective mitophagic response versus apoptosis is governed by cell-type-specific regulatory networks.

Table 4: Cell-Type-Specific Mitophagy Response to Staurosporine

Cell ModelMitophagy InductionPathway/MechanismOutcome
SN4741 (Dopaminergic Neuronal)YesActivation of the PINK1-Parkin pathway. nih.govNeuroprotective; inhibition of mitophagy increases cell death. nih.gov
MDA-MB-231 (Breast Cancer)YesAssociated with its function as a mitochondrial fission inducer. researchgate.netNot specified.
SH-SY5Y (Neuroblastoma)NoAutophagy is induced, but not mitophagy. mdpi.comnih.govPINK1 degradation controls the switch from autophagy to apoptosis. nih.gov

Biological Activities in Preclinical and in Vitro Research

Antitumor Research Applications (Excluding Clinical Human Trials)

Staurosporine's ability to inhibit protein kinases and induce programmed cell death, or apoptosis, has made it a valuable tool in cancer research. nanolive.comsigmaaldrich.com Its effects have been investigated in a multitude of cancer cell lines and in various non-human tumor models.

Inhibition of Tumor Cell Growth and Viability in Various In Vitro Cancer Cell Lines

Staurosporine (B1682477) demonstrates potent antiproliferative activity across a wide array of human cancer cell lines. This is primarily achieved by inducing apoptosis and causing cell cycle arrest. wikipedia.orgmdpi.com For instance, in human gastric cancer cell lines MGC803 and SGC7901, staurosporine effectively inhibited cell growth, with IC50 (half-maximal inhibitory concentration) values at 24 hours of 54 ng/ml and 61 ng/ml, respectively. nih.govnih.govwjgnet.com Treatment of these cells led to G2/M phase arrest in the cell cycle. nih.govnih.gov

The compound's apoptotic effects have been observed in numerous cell types, including pancreatic carcinoma (PaTu 8988t and Panc-1 cells) and HepG2 liver cancer cells. rhhz.net In cervical cancer cell lines, staurosporine was found to inhibit colony formation in a dose-dependent manner and induce significant apoptosis. nih.gov Furthermore, research has demonstrated its cytotoxic activities against colon (SW-620) and prostate (PC-3) cancer cell lines. nih.gov In some cancer models, such as those for colon, breast, and ovarian tumors, staurosporine has been shown to reduce levels of the protein SQSTM1/p62, which may help alleviate resistance to other chemotherapeutic agents like cisplatin. nih.gov

Cancer TypeCell Line(s)Reported In Vitro FindingsReference
Gastric CancerMGC803, SGC7901Inhibited cell proliferation (IC50 at 24h: 54 ng/ml and 61 ng/ml, respectively); induced G2/M phase arrest and apoptosis. nih.gov, nih.gov, wjgnet.com
Cervical CancerHeLa, SiHa, CaSkiInhibited colony formation, induced adhesion to fibronectin, and prompted apoptosis. mdpi.com, nih.gov
Colon CancerSW-620Exhibited significant cytotoxic activity. nih.gov
Breast CancerHER2/neu mammary and breast cancer cellsSuppressed cell viability, particularly in cells with high expression of Hormonally Up-regulated Neu-associated Kinase (HUNK). nih.gov
Pancreatic CancerPaTu 8988t, Panc-1Capable of inducing apoptosis. rhhz.net
GlioblastomaHuman glioblastoma cell linesA derivative, CGP 41251, caused growth inhibition and induced apoptosis, leading to an increase of cells in the G2-M phase. nih.gov

Preclinical Efficacy in Non-Human Tumor Models (e.g., Mouse Glioblastoma, Gastric Cancer, Mammary Carcinoma)

While staurosporine's potent, non-specific activity has limited its direct therapeutic use, its efficacy has been evaluated in several preclinical, non-human models. wikipedia.orgnanolive.com In one study, staurosporine itself did not show significant in vivo antitumor activity against certain human tumor xenografts and murine tumor models, whereas its derivative, UCN-01, did. nih.gov

However, innovative delivery methods have shown promise. When encapsulated in liposome (B1194612) nanoparticles, staurosporine was able to suppress tumor growth in vivo in a mouse model without the toxic side effects that have historically prohibited its use. wikipedia.orgmdpi.com In a HER2 inhibitor-resistant breast cancer model, staurosporine demonstrated the ability to synergize with the HER2 inhibitor lapatinib, restoring sensitivity to HER2 inhibition in both in vitro and in vivo settings. nih.gov Furthermore, a staurosporine derivative, CGP 41251, was found to inhibit the growth of human astrocytoma xenografts and increase radiation sensitivity in glioblastoma cell lines, suggesting potential for combination therapies. nih.gov

Research on Staurosporine's Role in Nasal Polyp Management

Beyond cancer, staurosporine's biological activities have been explored for other proliferative conditions, such as nasal polyps. A study on staurosporine isolated from Streptomyces sp. SNC087 investigated its effects on nasal polyp-derived fibroblasts (NPDFs). mdpi.comnih.gov When these cells were stimulated with transforming growth factor-beta 1 (TGF-β1), a key cytokine in tissue fibrosis, they increased production of extracellular matrix proteins. mdpi.comresearchgate.net

Staurosporine pretreatment was found to attenuate the TGF-β1-stimulated production of collagen type-I (Col-1), fibronectin, and α-smooth muscle actin (α-SMA). mdpi.comnih.govresearchgate.net This inhibitory effect was mediated by modulating the Smad 2 signaling pathway. mdpi.comnih.gov Furthermore, in ex vivo organ cultures of nasal polyp tissue, staurosporine inhibited the production of Vascular Endothelial Growth Factor (VEGF), a protein involved in blood vessel formation. mdpi.comresearchgate.netresearchgate.net These findings suggest a potential role for staurosporine in managing the growth and development of nasal polyps by targeting fibrosis and angiogenesis. mdpi.com

Protein/MarkerEffect of StaurosporineExperimental ContextReference
α-smooth muscle actin (α-SMA)DownregulatedTGF-β1-induced NPDFs mdpi.com, nih.gov
Collagen type-I (Col-1)DownregulatedTGF-β1-induced NPDFs mdpi.com, nih.gov
FibronectinDownregulatedTGF-β1-induced NPDFs mdpi.com, nih.gov
Phosphorylated (p)-Smad 2Modulated/InhibitedTGF-β1-induced NPDFs mdpi.com, nih.gov
Vascular Endothelial Growth Factor (VEGF)InhibitedEx vivo nasal polyp tissue cultures mdpi.com, researchgate.net

Antimicrobial Research

Staurosporine was initially investigated for its antimicrobial properties. wikipedia.orgmdpi.com Research has confirmed its activity against various fungal and, to a lesser extent, bacterial pathogens.

Antifungal Activities (e.g., Magnaporthe oryzae Triticum)

Staurosporine has demonstrated significant antifungal activity against Magnaporthe oryzae Triticum (MoT), the fungus responsible for the devastating wheat blast disease. nih.govnih.gov In in vitro studies, staurosporine was shown to inhibit the growth of MoT mycelia in a dose-dependent manner. nih.gov At a concentration of 20 µ g/disk , it resulted in a 74.3% suppression of hyphal growth. nih.gov Beyond inhibiting growth, the compound also greatly reduces the production of conidia (spores) and suppresses their germination. nih.govnih.gov The few germ tubes and appressoria (infection structures) that do form are often deformed, further hindering the fungus's ability to infect its host. nih.gov

Fungal TargetStaurosporine ConcentrationObserved EffectReference
Magnaporthe oryzae Triticum (MoT)20 µg/disk74.3% inhibition of mycelial growth. nih.gov
Magnaporthe oryzae Triticum (MoT)Not specifiedReduced conidia production, suppressed conidial germination, and caused deformed germ tubes. nih.gov, nih.gov

Antibacterial Activities

Staurosporine's antibacterial activities have also been documented. nih.gov One study investigated its effect on Xanthomonas oryzae pv. oryzae (Xoo), the pathogen that causes bacterial blight in rice. nih.gov While staurosporine exhibited relatively low direct inhibitory activity against the Xoo bacterium itself, with a minimum inhibitory concentration (MIC) value of 256 μg/ml, it was highly effective at suppressing the disease in rice leaf explants at a much lower concentration of 12.5 μmol/l. nih.gov This suggests that staurosporine may protect the plant from infection through mechanisms other than direct bactericidal action, potentially by modulating the host plant's response. nih.gov

Antiparasitic Activities (e.g., Acanthamoeba sp.)

Staurosporine, isolated from Streptomyces sanyensis, has demonstrated notable activity against the protozoan parasite Acanthamoeba. Research has established that staurosporine is effective against both the trophozoite and cyst stages of the Acanthamoeba life cycle. genscript.comresearchgate.net The mechanism of action involves the induction of programmed cell death (PCD) in the trophozoites, which is mediated through the mitochondrial pathway. genscript.comresearchgate.net

In in vitro studies, staurosporine has shown significant amoebicidal activity. For instance, against Acanthamoeba castellanii Neff, the IC50 values were determined to be 0.568 ± 0.122 µM for the trophozoite stage and 1.653 ± 0.017 µM for the cyst stage. nih.gov Further investigation into the cellular effects revealed that staurosporine induces structural alterations in the actin and tubulin cytoskeleton of A. castellanii trophozoites. nih.govresearchgate.net This disruption of the cytoskeleton is crucial as it can inhibit the parasite's motility and adhesion, which are essential for infection. nih.gov

Proteomic analysis of A. castellanii trophozoites treated with staurosporine showed a significant downregulation of proteins involved in key functions for the parasite's pathogenicity, such as membrane protein kinases and cysteine proteases. nih.govcuni.cz These proteins are vital for growth, tissue invasion, and the encystation process. nih.gov Conversely, approximately 16% of the total identified proteins were overexpressed. nih.gov In an ex vivo model using mouse corneas, staurosporine was able to eliminate the entire amoebic population and prevent the adhesion and infection of the amoebae to the corneal epithelium. nih.govcuni.cz

Table 1: In Vitro Antiparasitic Activity of Staurosporine against Acanthamoeba castellanii Neff

Stage IC50 (µM)
Trophozoite 0.568 ± 0.122
Cyst 1.653 ± 0.017

Antiviral Activities (e.g., HIV, Cytomegalovirus, Epstein–Barr Virus)

Staurosporine's role in antiviral research is primarily as a tool to study cellular processes, such as apoptosis, which can be a consequence of viral infection. In the context of HIV, staurosporine has been used to induce apoptosis in immortalized mesangial cells in laboratory settings. nih.gov One study investigated whether an HIV-1 viral protease inhibitor, Ac-Leu-Val-phenylalanine, could inhibit this staurosporine-induced apoptosis, concluding that the protease inhibitor did not have a significant effect. nih.gov It is important to note that this research focuses on the cellular response rather than a direct antiviral effect on HIV replication. However, the broader class of indolocarbazoles, to which staurosporine belongs, has been noted for antiviral activities. nih.gov

Regarding Cytomegalovirus (CMV), current antiviral treatments primarily consist of inhibitors of viral DNA polymerase, nucleoside and nucleotide analogs, pyrophosphate analogs, and terminase inhibitors. mdpi.com While staurosporine is a known protein kinase inhibitor, its direct application as an anti-CMV agent is not well-documented in the provided research.

In studies related to the Epstein–Barr Virus (EBV), staurosporine has been utilized to induce apoptosis in B-cell lines. Research has shown that latent EBV can protect Burkitt's lymphoma-derived B cells from staurosporine-induced apoptosis by modifying the expression of pro-apoptotic proteins like NOXA. researchgate.net This suggests that while staurosporine can initiate apoptosis, the virus has mechanisms to counteract this effect. researchgate.net Some research has explored the use of repurposed HIV antivirals, such as Truvada, which have shown inhibitory effects on EBV replication in cell culture. polybio.org

Neurobiological Research Applications

Promotion of Neurite Outgrowth in Neuronal Cultures

Staurosporine has been observed to promote the rapid outgrowth of neurites in various neuronal cell cultures. nih.gov In PC12h cells, treatment with staurosporine was found to be highly effective in initiating neurite formation. nih.gov The mechanism of this neurite formation appears to be distinct from that of nerve growth factor or dibutyryl cyclic AMP, as it is independent of transcription and the activation of cyclic AMP-dependent protein kinase. nih.gov

In HN33 hippocampal cells, staurosporine has also been shown to induce neurite outgrowth. nih.gov Research suggests that this effect is mediated by the generation of reactive oxygen species (ROS), as the neuritogenic effect of staurosporine was suppressed by an ROS inhibitor, N-acetylcysteine (NAC). nih.gov Furthermore, other protein kinase C inhibitors, such as Go 6976 and rotterlin, did not produce the same neuritogenic effect, indicating a specific action of staurosporine. nih.gov

Induction of Dopaminergic Axonal Outgrowth

Staurosporine has been shown to cause dopaminergic axonal outgrowth in mesencephalic primary cultures. nih.govelsevierpure.com This is particularly relevant in the context of Parkinson's disease, where the degeneration of dopaminergic neurons is a key pathological feature. nih.govelsevierpure.com The promotion of axonal outgrowth in the remaining dopaminergic neurons could potentially aid in the recovery of the nigrostriatal pathway. nih.govelsevierpure.com

The mechanism behind staurosporine-induced dopaminergic neurite outgrowth is believed to involve the inhibition of AMP-activated protein kinase (AMPK), leading to the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govelsevierpure.com This was supported by findings that an AMPK inhibitor, compound C, also promoted dopaminergic neurite outgrowth, and the effects of both staurosporine and compound C were suppressed by the mTOR inhibitor rapamycin. nih.govelsevierpure.com

Table 2: Effect of Staurosporine on Neurite Outgrowth in Different Neuronal Cultures

Cell Type Observation Proposed Mechanism
PC12h cells Rapid outgrowth of neurites Independent of transcription and cAMP-dependent protein kinase
HN33 hippocampal cells Induction of neurite outgrowth Mediated by reactive oxygen species (ROS) generation
Mesencephalic primary cultures Dopaminergic axonal outgrowth Inhibition of AMPK and activation of mTOR signaling pathway

Cardiovascular Research (Antihypertensive Activity Focus in Research Context)

In the context of cardiovascular research, staurosporine has been documented to have potent antihypertensive properties. nih.gov Studies in conscious normotensive rats demonstrated that intravenous administration of staurosporine produced a dose-related decrease in blood pressure. nih.gov Spontaneously hypertensive rats were found to be significantly more sensitive to the blood pressure-lowering effects of the compound. nih.gov

The hypotensive effect of staurosporine is believed to be peripherally mediated rather than a centrally mediated effect. nih.gov This was indicated by the observation of its depressor activity in cord-stimulated pithed rats. nih.gov In isolated ring preparations of rat thoracic aorta, staurosporine caused a concentration-dependent inhibition of serotonin-induced contraction, which is consistent with its ability to lower blood pressure by acting at a peripheral vascular site. nih.gov These findings suggest that protein kinases, particularly protein kinase C, may play an important role in the regulation of vascular tone. nih.gov

Hematopoietic Stem and Progenitor Cell Research (Lentiviral Transduction Enhancement)

Staurosporine has been identified as a small molecule that can enhance the efficiency of lentiviral vector (LVV)-mediated transduction of human CD34+ hematopoietic stem and progenitor cells (HSPCs). nih.govnih.govresearchgate.net This is significant for gene therapy applications for monogenic hematological diseases, which rely on achieving a sufficient proportion of gene-modified cells. nih.govnih.govresearchgate.net

The addition of staurosporine to mobilized peripheral blood CD34+ cells prior to transduction resulted in an approximately 2-fold increase in the vector copy number (VCN). nih.govnih.govresearchgate.net This enhancement is attributed to staurosporine's ability to overcome a barrier to LVV entry into the cells. nih.govnih.govresearchgate.net Importantly, limited treatment with staurosporine did not negatively affect the viability of the cells post-transduction, nor did it alter their in vitro colony formation compared to vehicle-treated cells. nih.govnih.govresearchgate.net

Furthermore, xenotransplantation studies showed a statistically significant increase in the VCN in engrafted human cells in the bone marrow of mice four months post-transplantation. nih.govresearchgate.net When combined with Prostaglandin E2 (PGE2), which enhances transduction through a different mechanism, staurosporine resulted in a further enhancement of transduction efficiency, particularly in short-term HSPCs. nih.govnih.govresearchgate.net This combinatorial use of small molecules presents a promising method for improving the efficiency of LVV transduction of human CD34+ cells for therapeutic purposes. nih.govnih.govresearchgate.net

Table 3: Enhancement of Lentiviral Transduction in Human CD34+ HSPCs by Staurosporine

Parameter Result
Increase in Vector Copy Number (VCN) Approximately 2-fold
Effect on Cell Viability No significant impact with limited treatment
In Vitro Colony Formation No difference compared to vehicle
Combination with PGE2 Further enhancement of transduction efficiency

Gene Expression Regulation (Riboswitch Activation in B. subtilis)

Extensive searches of scientific literature and biological databases have yielded no direct evidence to support the hypothesis that staurosporine, a potent protein kinase inhibitor isolated from Streptomyces sp., functions as an activator of riboswitches in Bacillus subtilis.

Riboswitches are structured non-coding RNA domains, typically found in the 5' untranslated region of messenger RNA, that bind to specific small molecule metabolites to regulate gene expression. This regulation occurs through conformational changes in the RNA upon ligand binding, which can affect transcription termination or translation initiation. In Bacillus subtilis, riboswitches are known to respond to a variety of endogenous ligands, such as amino acids (e.g., glycine), purines (e.g., guanine), and coenzymes (e.g., S-adenosylmethionine), to modulate metabolic and biosynthetic pathways.

While staurosporine is well-documented for its effects on eukaryotic cells, primarily through the inhibition of a wide range of protein kinases which in turn alters gene expression profiles related to cell cycle, apoptosis, and differentiation, there is a conspicuous absence of literature detailing its interaction with bacterial riboswitches. Research on the effects of staurosporine on bacteria has not indicated a mechanism of action involving direct binding to and activation of these RNA regulatory elements.

Therefore, the specific topic of staurosporine-mediated riboswitch activation in B. subtilis is not supported by current scientific findings. The established biological activities of staurosporine are centered on its role as a kinase inhibitor, and any influence on bacterial gene expression would likely proceed through different, yet to be fully elucidated, pathways. Without any research data demonstrating this specific interaction, a detailed discussion, data tables, and research findings on this topic cannot be provided.

Structure Activity Relationship Sar Studies and Analog Development for Research

Strategies for Chemical Modification of the Indolocarbazole Core

The indolocarbazole core of staurosporine (B1682477) is a critical pharmacophore, playing a key role in binding to the adenosine (B11128) triphosphate (ATP) pocket of kinases. nsf.govnih.gov Consequently, modifications to this core have been a central theme in SAR studies. Historically, these efforts have been dominated by one primary strategy, though recent advancements have introduced novel methods to access previously unreachable derivatives.

For decades, the principal strategy for modifying the staurosporine core has been electrophilic aromatic substitution (EAS). nsf.govnih.gov This well-established class of reactions involves replacing a hydrogen atom on the aromatic system with an electrophile. In the context of the staurosporine scaffold, the regiochemical outcome of EAS is dictated by the inherent electronic properties of the bis-indole system. nsf.govnih.gov

This electronic guidance has consistently limited functionalization to the C3 and C9 positions of the indolocarbazole core. nih.gov While this approach has been prolific, leading to the development of over 1,000 derivatives of staurosporine and related indolocarbazoles, it has also created a significant gap in the understanding of how substitutions at other positions on the core might affect biological activity. nsf.govnih.gov

To overcome the limitations of EAS and explore uncharted chemical space, researchers have recently applied C-H activation borylation chemistry to the staurosporine scaffold. nsf.govnih.govacs.org This modern synthetic strategy provides a powerful and orthogonal approach to functionalizing the indolocarbazole core. nih.gov

Unlike EAS, where electronic effects are paramount, the regioselectivity of C-H borylation is primarily governed by steric factors—specifically, the steric congestion around a given C-H bond. nsf.govnih.govacs.org This fundamental difference in mechanism allows for the introduction of functional groups at positions that are inaccessible through traditional EAS methods. For instance, C-H borylation has been successfully used to create staurosporine analogs with functionality at the C2 and C10 positions, regions of the molecule that had not been previously investigated from an SAR standpoint. nih.gov Furthermore, the resulting boronic ester intermediates are highly versatile and can be readily converted into a wide array of other functional groups, further expanding the diversity of accessible analogs. nsf.govnih.govacs.org

Influence of Structural Motifs on Biological Activity

The potent inhibitory activity of staurosporine is not solely dependent on the indolocarbazole core but is a result of the interplay between various structural components of the entire molecule.

The lactam (pyrrolinone) partial structure is essential for the biological activity of staurosporine and its analogs. nih.gov The bis-indole moiety, which forms the planar indolocarbazole system, is crucial for the molecule's ability to act as an ATP-competitive inhibitor by fitting into the ATP-binding site on kinases. wikipedia.orgnih.gov The combination of these two motifs creates the fundamental scaffold required for high-affinity kinase binding. The glycosylation of the indolocarbazole core is also noted as being very important for the biological activity of this class of compounds. nih.gov

The staurosporine molecule possesses a relatively rigid and planar indolocarbazole ring system, which is a key feature for its interaction with the kinase ATP-binding pocket. nih.gov The molecule contains very few rotatable bonds, contributing to this rigidity. nih.gov This planarity allows it to mimic the adenine (B156593) ring of ATP, facilitating its high-affinity binding. The sugar moiety and its connection to the aglycone introduce a three-dimensional aspect to the structure, but the core interaction is driven by the planar aromatic system.

The introduction of various substituents onto the staurosporine framework has a profound impact on biological activity and selectivity. Prior to the use of C-H borylation, the natural product TAN-999, which has a methoxy group at the C10 position, was the only known example of a staurosporine analog functionalized on the "lower" half of the aromatic core. nih.govacs.org

Recent studies using C-H borylation to create novel analogs have provided new insights. For example, the creation of phenol analogs by introducing hydroxyl groups at the C9 and C10 positions has been evaluated. The cytotoxicity of these novel analogs against the MDA-MB-231 breast cancer cell line was found to be equipotent to staurosporine itself. nih.gov However, these substitutions led to a selective decrease in activity against non-transformed HMLE breast cells, with 9-OH-staurosporine and 10-OH-staurosporine being 5.6-fold and 12.0-fold less potent, respectively. nih.gov This suggests that substitution at these positions could potentially lead to an improved therapeutic index. nih.gov

Similarly, studies on other synthetic derivatives have shown that halogenation at the 3-position can increase selectivity and activity against certain tumor cells. researchgate.net The table below summarizes the inhibitory activities of selected staurosporine derivatives.

Table 1: Inhibitory Activities of Selected Staurosporine Analogs

CompoundCell LineIC50 (nM)
StaurosporineSW-62025.10
Compound 7SW-6209.99
Staurosporine (1)MDA-MB-23114.2
9-OH-staurosporine (13)MDA-MB-23113.9
10-OH-staurosporine (14)MDA-MB-23114.1
Staurosporine (1)HMLE9.8
9-OH-staurosporine (13)HMLE54.9
10-OH-staurosporine (14)HMLE118.0

Data sourced from multiple studies. nih.govnih.gov

Development of Staurosporine Analogues for Research Tools

The parent compound, staurosporine, isolated from Streptomyces staurosporeus, is a potent but non-selective inhibitor of a wide array of protein kinases. drugbank.commdpi.com Its high affinity for the ATP-binding site of many kinases makes it a valuable research tool for studying phosphorylation-dependent signaling pathways, but its lack of specificity limits its clinical utility. drugbank.commdpi.comnih.gov To overcome this, significant research has focused on synthesizing or isolating analogues with improved selectivity and specific biological activities for use as more refined research tools. drugbank.comelsevierpure.com

Efforts to improve the target specificity of staurosporine have led to the development of several key analogues, including UCN-01 (7-hydroxystaurosporine) and CGP 41251 (midostaurin). These compounds have been instrumental in cancer research.

UCN-01 (7-hydroxystaurosporine) is a natural analogue of staurosporine isolated from the culture broth of a Streptomyces species. nih.gov While it remains a broad-spectrum kinase inhibitor, it shows a degree of selectivity compared to its parent compound. aacrjournals.org For instance, UCN-01 inhibits conventional protein kinase C (PKC) isoenzymes more potently than novel and atypical ones. elsevierpure.com A primary research application of UCN-01 is its ability to abrogate cell cycle checkpoints, particularly the G2 checkpoint. nih.gov This activity allows researchers to investigate the cellular response to DNA damage. When used in combination with DNA-damaging agents, UCN-01 can enhance their cytotoxic effects by preventing the cell from arresting to repair damage, forcing it into a premature and often lethal mitosis. nih.gov

CGP 41251 (Midostaurin or N-benzoylstaurosporine) is a semisynthetic derivative of staurosporine. aacrjournals.org It was initially developed as a PKC inhibitor and, like UCN-01, acts as an ATP-competitive inhibitor. nih.govaacrjournals.org Although its inhibitory activity on PKC is lower than that of staurosporine, it demonstrates higher specificity for this enzyme family. nih.govnih.gov Midostaurin's therapeutic effects are largely attributed to its inhibition of various tyrosine kinases. nih.gov Its development highlights a key strategy in medicinal chemistry: modifying a promiscuous natural product scaffold to achieve a more desirable and specific activity profile for research and therapeutic investigation. aacrjournals.org

Compound NameAlias(es)SourceKey Research Application
UCN-01 7-hydroxystaurosporineNatural (Streptomyces sp.)Cell cycle checkpoint abrogation, potentiation of DNA-damaging agents
CGP 41251 Midostaurin, N-benzoylstaurosporineSemisyntheticProtein Kinase C (PKC) and tyrosine kinase inhibition

The marine environment, known for its unique biodiversity, has become a rich source of novel natural products, including new indolocarbazole alkaloids related to staurosporine. nih.gov Marine microorganisms, particularly Streptomyces species isolated from organisms like sponges, have yielded analogues with distinct structures and biological activities. nih.govnih.gov

One such example is Compound 4 , a staurosporine alkaloid derived from Streptomyces sp. NBU3142, which was isolated from a marine sponge. nih.gov This compound was found to exhibit potent activity against triple-negative breast cancer (TNBC) cells, including paclitaxel-resistant variants. nih.gov Research demonstrated that Compound 4 inhibits breast cancer cell migration, induces apoptosis (programmed cell death), and causes cell cycle arrest. nih.gov Further investigation identified mitogen-activated protein kinase kinase kinase 11 (MAP3K11 or MLK3) as a specific target of Compound 4, implicating this pathway in its anti-cancer effects. nih.gov The discovery and characterization of marine analogues like Compound 4 provide novel chemical scaffolds and tools for exploring new therapeutic targets and understanding cancer cell biology. nih.gov

Compound NameSource OrganismMarine HostKey Research Finding
Compound 4 Streptomyces sp. NBU3142Marine SpongePotent activity against triple-negative breast cancer (TNBC) cells via inhibition of MAP3K11 (MLK3)

The primary mechanism of action for staurosporine and its direct analogues is the competitive inhibition of the ATP-binding site on a wide range of protein kinases. mdpi.commdpi.com The rigid indolocarbazole structure of staurosporine fits into the conserved kinase pocket, accounting for its broad activity. nih.gov There is no significant body of evidence to suggest that staurosporine or its close analogues like UCN-01 and CGP 41251 function by directly binding to DNA or by directly inhibiting topoisomerase I.

Instead, the interaction with topoisomerase I-related pathways is indirect. The analogue UCN-01, for example, has been extensively studied for its ability to potentiate the effects of established topoisomerase I poisons, such as SN-38 (the active metabolite of irinotecan). aacrjournals.orgnih.gov This potentiation does not occur because UCN-01 inhibits topoisomerase I itself. Rather, it results from the inhibition of cell cycle checkpoint kinases, such as Chk1 and Chk2. aacrjournals.org

The mechanism proceeds as follows:

A topoisomerase I poison stabilizes the covalent complex between the enzyme and DNA, leading to DNA strand breaks. nih.gov

This DNA damage activates cellular checkpoint responses, which arrest the cell cycle (typically in the S or G2 phase) to allow for DNA repair. aacrjournals.org

UCN-01, by inhibiting checkpoint kinases, overrides this protective cell cycle arrest. aacrjournals.orgresearchgate.net

The cell is then forced to enter mitosis with damaged DNA, leading to a form of mitotic catastrophe and subsequent apoptosis. aacrjournals.orgnih.gov

Therefore, the structure-activity relationship of these analogues is not related to DNA intercalation or direct enzyme inhibition in the case of topoisomerases. It is their core structure as potent kinase inhibitors that enables them to target the checkpoint kinases that regulate the cell's response to the DNA damage caused by separate, direct-acting topoisomerase I poisons.

Advanced Research Methodologies Utilizing Staurosporine

Biochemical Assays for Kinase Activity Profiling

Staurosporine (B1682477) is extensively used in biochemical assays to profile the activity of various kinases and to screen for novel kinase inhibitors. Its broad inhibitory spectrum against both tyrosine and serine/threonine protein kinases makes it a valuable reference compound. nih.gov A notable application is in competitive displacement assays. These assays leverage the intrinsic fluorescence of staurosporine and its analogues. nih.gov Upon binding to the ATP-binding site of many protein kinases, the fluorescence emission intensity of staurosporine is enhanced. nih.gov This property is exploited to determine the binding affinity of other small molecules. Test compounds compete with staurosporine for binding to the kinase; a decrease in the fluorescence signal indicates that the test compound has displaced staurosporine, signifying its binding to the kinase's active site. This method is adaptable for high-throughput screening in both cuvette and plate formats, facilitating the discovery and optimization of new drug candidates. nih.gov

Furthermore, novel fluorescent probes derived from staurosporine have been rationally designed to develop broad-range protein kinase assays. nih.gov By analyzing the structural information of staurosporine in complex with various kinases, researchers have modified its structure to create probes that retain broad kinase affinity, making them excellent tools for selectivity profiling of kinase inhibitors. nih.gov

Cell-Based Assays in Experimental Biology

In experimental biology, staurosporine is a prototypic agent for inducing apoptosis and cell cycle arrest, making it a standard positive control in a variety of cell-based assays.

Staurosporine is a well-established inducer of apoptosis in a multitude of cell types and is frequently used to validate and standardize apoptosis detection methods. aacrjournals.orgbdbiosciences.com The apoptotic cascade initiated by staurosporine can be monitored through several complementary assays.

Caspase Activity: A hallmark of staurosporine-induced apoptosis is the activation of caspases, a family of proteases that execute the cell death program. arvojournals.org Caspase activity can be quantified using fluorogenic or colorimetric substrates. For instance, in human corneal endothelial cells and bovine lens epithelial cells, staurosporine treatment leads to a time-dependent increase in caspase-3 activity. arvojournals.orgnih.gov This activation can be detected as early as 3 hours post-treatment. arvojournals.orgnih.gov The cleavage of specific cellular substrates by caspases, such as poly(ADP-ribose) polymerase (PARP), serves as another indicator of caspase activation and can be detected by Western blotting. nih.govresearchgate.net

DNA Fragmentation: A key feature of apoptosis is the degradation of chromosomal DNA into internucleosomal fragments. This can be visualized as a characteristic "ladder" on an agarose gel following electrophoresis of DNA extracted from staurosporine-treated cells. nih.govresearchgate.net Quantitative analysis of DNA fragmentation can be performed using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay, which detects DNA strand breaks. arvojournals.orgnih.gov The comet assay is another sensitive method that can detect early DNA fragmentation events even before they are apparent by flow cytometry. nih.gov

Morphological Analysis: The profound biochemical changes during apoptosis are accompanied by distinct morphological alterations. Cells undergoing staurosporine-induced apoptosis exhibit cell shrinkage, membrane blebbing, chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis). researchgate.netresearchgate.net These changes can be observed using various microscopy techniques. Staining with DNA-binding dyes like DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342 allows for the visualization of nuclear condensation and fragmentation. arvojournals.orgresearchgate.net Electron microscopy provides ultrastructural details of apoptotic cells, confirming features typical of this mode of cell death. nih.gov

Assay TypePrincipleTypical Observation with StaurosporineKey Findings/Citations
Caspase Activity AssayMeasures the activity of caspase enzymes using specific substrates.Time-dependent increase in caspase-3, -8, and -9 activity.Activation detected as early as 3 hours. arvojournals.orgnih.gov Leads to cleavage of substrates like PARP. nih.govresearchgate.net
DNA Fragmentation (Gel Electrophoresis)Visualizes internucleosomal cleavage of DNA.Characteristic "DNA ladder" pattern.Confirms apoptosis in various cell lines like HT-29 and SCLC. nih.govresearchgate.net
TUNEL AssayLabels the 3'-OH ends of fragmented DNA.Increased number of TUNEL-positive cells.Used to quantify apoptotic cells in lens epithelial cells and HepG2 cells. arvojournals.orgnih.gov
Morphological Analysis (Microscopy)Observes physical changes in apoptotic cells.Cell shrinkage, chromatin condensation, nuclear fragmentation.Visualized with DAPI or Hoechst staining. arvojournals.orgresearchgate.net Ultrastructural features confirmed by electron microscopy. nih.gov

Staurosporine's potent anti-proliferative effects are often mediated by its ability to arrest the cell cycle at specific checkpoints. Flow cytometry is the primary technique used to analyze these effects. By staining cells with a fluorescent DNA-intercalating dye, such as propidium iodide, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified based on their DNA content. oup.com

Depending on the cell type and concentration used, staurosporine can induce arrest in either the G1 or G2/M phase. nih.govnih.gov For example, in the bladder carcinoma cell line 5637, staurosporine induces a G1 phase arrest, a process shown to be dependent on the presence of a functional retinoblastoma protein (pRB). nih.gov In contrast, treatment of human leukemic U-937 cells and HT-29 colon adenocarcinoma cells with staurosporine results in a blockade of the cell cycle at the G2/M phase. nih.goviiarjournals.orgnih.gov This arrest is often a prelude to the induction of apoptosis. nih.gov

Cell LineStaurosporine EffectMethod of AnalysisKey Findings/Citations
Human Mammary Epithelial Cells (76NE6)G1 ArrestFlow Cytometry (Propidium Iodide)Arrest is dependent on pRb and Chk1. nih.gov
Bladder Carcinoma (5637)G1 ArrestFlow CytometryRequires functional retinoblastoma protein (pRB). nih.gov
Human Leukemic Cells (U-937)G2/M BlockadeFlow CytometryAccompanied by induction of apoptosis. iiarjournals.orgnih.gov
Colon Adenocarcinoma (HT-29)G2/M BlockadeFlow CytometryInhibits cell proliferation in a time- and concentration-dependent manner. nih.gov

To quantify the cytotoxic and anti-proliferative effects of staurosporine, researchers commonly employ metabolic assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and resazurin assays. These colorimetric assays measure the metabolic activity of cells, which generally correlates with the number of viable cells in a culture.

In the MTT assay, mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized and quantified spectrophotometrically. nih.gov The resazurin (or AlamarBlue) assay works similarly, where viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. Studies have consistently shown that staurosporine treatment leads to a time- and concentration-dependent decrease in cell viability in various cancer cell lines, including A549 lung adenocarcinoma and HepG2 hepatocellular carcinoma cells, as measured by the MTT assay. nih.govresearchgate.net These assays are crucial for determining the potency of staurosporine and for comparing its effects across different cell types or experimental conditions. nih.govphasefocus.com

Western blotting is an indispensable technique for dissecting the molecular mechanisms underlying staurosporine's effects. This method allows for the detection and quantification of specific proteins, including their phosphorylation status, which is critical for understanding the modulation of signaling pathways.

Upon treatment with staurosporine, researchers use Western blotting to analyze changes in the expression levels and phosphorylation of key regulatory proteins. For instance, staurosporine has been shown to cause the dephosphorylation of proteins involved in cell survival and proliferation, such as Akt (Protein Kinase B) and ERK (Extracellular signal-regulated kinases). iiarjournals.orgnih.gov In some contexts, however, staurosporine can induce the phosphorylation of stress-activated kinases like p38 MAPK. nih.gov The technique is also used to confirm the cleavage of caspase substrates like PARP and to examine the levels of cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p27). iiarjournals.orgiiarjournals.orgbohrium.com For example, treatment of Swiss 3T3 cells with staurosporine leads to the dephosphorylation of p70 S6 kinase and 4E-BP1, key downstream effectors of the mTOR signaling pathway, prior to the onset of apoptosis. researchgate.netsahmri.org.auresearchgate.net

Staurosporine profoundly impacts cell adhesion and migration, processes that are critical in both normal physiology and disease states like cancer metastasis. Its effects are often mediated through the disruption of focal adhesions, which are large protein complexes that link the actin cytoskeleton to the extracellular matrix.

Research has shown that staurosporine induces a very rapid dephosphorylation of Focal Adhesion Kinase (FAK), a key signaling protein in focal adhesions. nih.govnih.gov In porcine aortic endothelial cells, staurosporine treatment at nanomolar concentrations causes dephosphorylation of FAK at specific tyrosine residues (Tyr397 and Tyr861) and dissociation of phosphorylated FAK from focal adhesions within seconds to minutes. nih.govresearchgate.net This leads to the disassembly of focal adhesions and subsequent cell detachment, which precedes the later stages of apoptosis. nih.govnih.gov These early events are independent of caspase-mediated cleavage of FAK, which occurs much later. nih.govresearchgate.net In other cell types, such as the U937 monocytic cell line, staurosporine can paradoxically induce rapid intercellular adhesion (aggregation), a process that involves the activation of MAP kinase pathways, including ERK1/2 and p38. nih.gov

Microscopic Techniques for Cellular Morphology and Subcellular Localization

Staurosporine, a potent protein kinase inhibitor isolated from Streptomyces sp., induces significant and observable changes in cellular morphology and the subcellular localization of various proteins. Researchers utilize a range of advanced microscopic techniques to visualize and quantify these effects, providing critical insights into the compound's mechanism of action.

One of the most prominent morphological changes induced by staurosporine is the formation of extra-long, non-branched cell protrusions. nanolive.com In studies involving HeLa cells, treatment with staurosporine resulted in the rapid development of these protrusions, which are composed of actin filaments. nanolive.com These dramatic alterations in cell shape, from a typical polygonal epithelial form to an elongated, fibroblast-like appearance, have been observed in cell lines such as the A549 non-small-cell lung carcinoma line. nih.gov This shape change is not merely a secondary effect of apoptosis but appears to be correlated with specific cell cycle events, such as the accumulation of the cyclin-dependent kinase inhibitor p27kip1. nih.gov

To investigate the subcellular events triggered by staurosporine, scientists employ techniques such as immunofluorescence, confocal microscopy, and Western blot analysis. For instance, in human-derived A549 lung carcinoma cells, these methods have been used to demonstrate the translocation of protein kinase C-theta (PKC-theta) from the cytosol to the cell membrane and nucleus upon staurosporine treatment. nih.gov This relocalization is a key indicator of PKC activation and its subsequent downstream signaling.

In the context of apoptosis research, microscopic techniques are fundamental. Staurosporine is a well-established inducer of apoptosis, and its effects are characterized by distinct morphological features. nanolive.com In murine cortical cell cultures, exposure to staurosporine leads to neuronal degeneration marked by cell body shrinkage and chromatin condensation. nih.gov Similarly, in a human corneal endothelial cell line, staurosporine induces progressive cell shedding, another hallmark of apoptosis that can be monitored and quantified using microscopy. researchgate.net Fluorescent DNA staining, combined with propidium iodide, is a common method to differentiate between apoptotic and necrotic cells and to visualize the condensed chromatin characteristic of apoptosis. researchgate.net

Interactive Table:

Microscopic Techniques in Staurosporine Research

TechniqueCell Line/SystemObserved Effect of StaurosporineReference
Phase-Contrast & Fluorescence MicroscopyHeLa CellsFormation of long, non-branched cell protrusions. nanolive.com
Confocal Microscopy & Western BlotA549 Lung Carcinoma CellsTranslocation of PKC-theta from cytosol to membrane and nucleus. nih.gov
Fluorescence MicroscopyMurine Cortical Cell CulturesNeuronal cell body shrinkage and chromatin condensation. nih.gov
Light & Fluorescence MicroscopyHuman Corneal Endothelial CellsProgressive cell shedding and DNA condensation. researchgate.net

Proteomic and Metabolomic Approaches for Mechanism Elucidation

To unravel the complex molecular mechanisms underlying the cellular effects of staurosporine, researchers are increasingly turning to high-throughput proteomic and metabolomic approaches. These methodologies allow for a global and unbiased assessment of the changes in proteins and metabolites following staurosporine treatment, providing a more comprehensive understanding of its mechanism of action beyond its well-known role as a kinase inhibitor.

One powerful proteomic technique is the cellular thermal shift assay (CETSA) coupled with high-resolution mass spectrometry (MS). This method has been instrumental in profiling the thermal stability changes of the entire proteome in response to staurosporine. By analyzing these shifts, researchers can identify direct protein targets of staurosporine and also downstream proteins affected by its activity. For example, in K562 cells, staurosporine treatment was found to alter the thermal stability of numerous non-kinase proteins, including the GSK3B-interacting protein GSKIP and the cyclin-dependent kinase substrate RB1, suggesting a broader impact on multiple signaling pathways.

Quantitative proteomics has also been employed to identify alterations in protein levels during staurosporine-induced apoptosis. In a study using human neuroblastoma SH-SY5Y cells, quantitative two-dimensional gel electrophoresis (2-DE) followed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) was used to identify proteins with significantly altered expression levels after staurosporine treatment. This approach revealed changes in molecular chaperones and endoplasmic reticulum proteins, such as a decrease in the levels of tubulin, vimentin, and glucose-regulated protein 94 (GRP94), indicating the induction of an unfolded protein response and ER stress.

Metabolomic analyses, often performed in conjunction with proteomics, can further elucidate the metabolic pathways perturbed by staurosporine. By identifying and quantifying changes in small molecule metabolites, researchers can gain insights into how staurosporine affects cellular metabolism and how these changes contribute to its biological effects. While specific, large-scale metabolomic studies focused solely on staurosporine are less common in the provided search results, the integration of proteomic and metabolomic data is a recognized strategy for a more holistic understanding of drug mechanisms.

Interactive Table:

Proteomic Approaches in Staurosporine Research

TechniqueCell LineKey Findings
Cellular Thermal Shift Assay (CETSA) with Mass SpectrometryK562Identified thermal stability changes in both kinase and non-kinase proteins, indicating broad effects on cellular signaling.
Quantitative 2-DE with MALDI-TOF MSSH-SY5YRevealed alterations in chaperone and endoplasmic reticulum proteins, suggesting induction of ER stress during apoptosis. nih.gov

Genetic Engineering and Synthetic Biology Approaches for Biosynthesis Studies

Genetic engineering and synthetic biology have emerged as powerful tools for investigating and manipulating the biosynthetic pathway of staurosporine. These approaches not only provide a deeper understanding of how this complex molecule is assembled in its native producer, Streptomyces sp., but also open up avenues for the creation of novel staurosporine derivatives with potentially improved therapeutic properties.

One of the key strategies in this field is the heterologous expression of engineered gene clusters. Researchers have successfully taken the staurosporine biosynthetic gene cluster (spc) and expressed it in a different host organism, such as Streptomyces coelicolor. By manipulating these genes, for instance, through gene knockouts or overexpression of key enzymes, scientists can generate new derivatives of staurosporine. This approach has led to the production of novel compounds, such as staurosporines M1 and M2, which have demonstrated cytotoxic activities against various tumor cell lines.

The study of the staurosporine gene cluster has also allowed for the dissection and reconstitution of its biosynthetic pathway. By using recombinant DNA technology, researchers can express different subsets of the biosynthetic genes on separate plasmids. Co-expression of these plasmids in a heterologous host enables the step-by-step analysis of the enzymatic reactions involved in constructing the staurosporine molecule. This has been particularly useful in characterizing the later steps of the biosynthesis, including the roles of specific enzymes like glycosyltransferases. For example, studies have investigated the flexibility of the StaG glycosyltransferase in utilizing different sugar donor substrates, which is crucial for creating a wider diversity of glycosylated indolocarbazole derivatives.

Furthermore, genetic engineering has been used to propose and validate the biosynthetic pathway of related compounds, such as streptocarbazoles, which share a similar indolocarbazole core with staurosporine. Through double-gene knockout experiments and the overexpression of key enzymes, researchers have not only elucidated the biosynthetic steps but also improved the production yields of these compounds. These synthetic biology strategies hold significant promise for the discovery and development of new antitumor agents based on the staurosporine scaffold.

Interactive Table:

Genetic Engineering Approaches in Staurosporine Research

ApproachHost OrganismOutcome
Heterologous expression of engineered spc gene clusterStreptomyces coelicolorGeneration of new staurosporine derivatives (e.g., staurosporines M1 and M2) with cytotoxic activity.
Recombinant DNA technology and plasmid co-expressionStreptomyces albusDissection and reconstitution of the staurosporine biosynthetic pathway, characterization of enzyme function (e.g., StaG glycosyltransferase).
Double-gene knockout and enzyme overexpressionHeterologous hostElucidation of streptocarbazole biosynthetic pathway and improved production.

Ex Vivo Tissue and Organ Culture Models in Preclinical Research

Ex vivo tissue and organ culture models, including organoids, are becoming increasingly important in preclinical research to bridge the gap between traditional two-dimensional (2D) cell culture and in vivo animal studies. news-medical.netsciltp.com These three-dimensional (3D) models more accurately mimic the complex architecture and physiological environment of human tissues, making them valuable platforms for studying drug responses and toxicity. news-medical.netsciltp.com

Staurosporine, as a well-characterized inducer of apoptosis, is often used as a positive control or a model compound in the development and validation of these ex vivo systems. For instance, in studies involving human corneal endothelial cell lines, staurosporine has been used to establish a model of apoptosis to investigate strategies for inhibiting cell death. researchgate.net This model allows for the detailed study of the apoptotic process in a system that is more representative of the human cornea than simple monolayer cultures. researchgate.net

The application of staurosporine extends to more complex 3D models as well. In the field of neuroscience, staurosporine has been shown to be a potent activator of neuronal and glial differentiation in murine embryonic stem cells, leading to the formation of neurospheres. nih.gov Neurospheres are a type of organoid that recapitulates some aspects of early central nervous system development. nih.gov The ability of staurosporine to induce differentiation in these models highlights its utility in studying neurogenesis and as a tool for generating specific neural cell types for further research. nih.gov

While the direct testing of staurosporine's efficacy in patient-derived tumor organoids is not extensively detailed in the provided search results, the use of such models for screening anticancer drugs is a rapidly advancing area. news-medical.netsciltp.com Organoids derived from patient tumors can be used to test the efficacy of various therapies, including kinase inhibitors, and to identify molecular signatures that correlate with treatment response. Given staurosporine's role as a broad-spectrum kinase inhibitor, it serves as a valuable tool in these preclinical models to understand the fundamental mechanisms of apoptosis and to validate the responsiveness of the organoid systems to therapeutic agents.

Interactive Table:

Staurosporine in Ex Vivo and Organ Culture Models

Model SystemOrganism/Tissue SourceApplication of StaurosporineKey Finding
Human Corneal Endothelial Cell LineHuman CorneaInduction of apoptosisEstablished a model to study endothelial cell death mechanisms. researchgate.net
Murine Embryonic Stem CellsMouseInduction of differentiationPromoted the formation of neurospheres, a type of neural organoid. nih.gov
Murine Cortical Cell CulturesMouse BrainInduction of neuronal apoptosisServes as an in vitro model for studying central neuronal apoptosis. nih.gov

Future Directions and Emerging Research Avenues for Staurosporine

Combinatorial Biosynthesis and Enzymatic Engineering for Diversification

The elucidation of the staurosporine (B1682477) biosynthetic gene cluster has paved the way for generating novel derivatives through genetic engineering techniques. nih.govpnas.org Combinatorial biosynthesis, which involves mixing and matching genes from different biosynthetic pathways, offers a powerful method for creating structural diversity that is often difficult to achieve through chemical synthesis alone. pnas.org

Researchers have successfully reconstituted the entire staurosporine biosynthetic pathway in a heterologous host, Streptomyces albus, by co-expressing two separate plasmids—one carrying genes for the indolocarbazole aglycone and the other for the sugar moiety. nih.gov This system provides a platform for enzymatic engineering. Studies have focused on key enzymes in the pathway, such as the N-glycosyltransferase StaG , which attaches the sugar to the indolocarbazole core, and the P450 oxygenase StaN , which forms the final C-N linkage. nih.gov

By manipulating these and other enzymes, new staurosporine derivatives have been produced. For example, the heterologous expression of engineered spc gene clusters in Streptomyces coelicolor M1146 led to the generation of two new derivatives, staurosporine M1 and staurosporine M2 , along with several known metabolites. nih.gov These novel compounds exhibited effective and, in some cases, selective cytotoxic activity against various tumor cell lines while showing low toxicity to normal cells, highlighting the potential of pathway engineering to produce analogs with improved therapeutic indices. nih.gov

The close relationship between the biosynthetic pathways of staurosporine and another indolocarbazole, rebeccamycin, provides further opportunities for diversification. pnas.org By swapping enzymes between these pathways, researchers aim to create hybrid molecules with novel substitution patterns and potentially altered biological activities. This approach has already been used to generate a number of rebeccamycin derivatives and continues to be a promising strategy for expanding the chemical space of staurosporine-related compounds. nih.gov

Exploration of Undiscovered Bioactivities and Molecular Targets

While staurosporine is renowned as a pan-kinase inhibitor, emerging research reveals that its biological activities are not limited to this function and that it interacts with a broader range of molecular targets. This suggests that the full therapeutic and research potential of the indolocarbazole scaffold has yet to be realized.

One significant area of investigation is staurosporine's ability to induce different forms of regulated cell death. Beyond classical apoptosis, studies have shown that staurosporine can induce necroptosis, a form of programmed necrosis, in cultured rat astrocytes. researchgate.net This finding is particularly relevant for apoptosis-resistant tumor cells, such as those found in glioblastoma, where inducing necroptosis could offer an alternative therapeutic strategy. researchgate.net

New molecular targets outside the kinome are also being identified. For example, indolocarbazole compounds have been found to interact with the ATP-binding cassette (ABC) transporter ABCG2 , a protein involved in multidrug resistance. nih.govdrugbank.com Additionally, staurosporine was identified as a novel inhibitor of Hormonally up-regulated neu-associated kinase (HUNK) , a protein implicated in HER2-positive breast cancer progression and resistance to targeted therapies. nih.gov This discovery provides a pharmacological tool to study HUNK's role in cancer and suggests that targeting this kinase could be a viable therapeutic strategy. nih.gov

The bioactivity of staurosporine extends beyond cancer research. It has shown promise in tackling parasites, with demonstrated activity against Trypanosoma brucei, the causative agent of sleeping sickness. chemicalprobes.org Protein kinases are essential for the growth and proliferation of various parasites, making staurosporine and its derivatives attractive candidates for developing new antiparasitic drugs. chemicalprobes.org Furthermore, staurosporine has been reported to possess insecticidal properties by inducing apoptosis in lepidopteran cell lines, suggesting its potential application in agriculture. chemicalprobes.org

Refinement of Staurosporine as a Molecular Probe for Specific Cellular Pathways

Despite its non-selectivity, staurosporine's potent and broad-spectrum kinase inhibition makes it a valuable research tool for studying cellular signaling. chemicalprobes.org A key future direction is the refinement of staurosporine and its analogs into highly specific molecular probes to dissect individual cellular pathways with greater precision.

The development of staralogs for analog-sensitive (AS) kinase technology is a prime example of this refinement. nih.govescholarship.org By creating staurosporine derivatives that exclusively inhibit a genetically engineered kinase, researchers can turn off the activity of a single protein in cells or even whole organisms. nih.govescholarship.org This allows for the unambiguous identification of that kinase's specific roles in complex processes like cell cycle control, differentiation, and signal transduction. nih.govescholarship.org Staralogs represent a significant advancement over less specific inhibitors and broaden the applicability of chemical genetics to kinases that are naturally sensitive to other inhibitor scaffolds. nih.gov

Another innovative approach involves modifying the staurosporine scaffold to create fluorescent probes for live-cell imaging. Researchers have developed a novel molecule, STW1-A , by introducing a phenylacetonitrile group into the staurosporine structure. researchgate.net This modification confers aggregation-induced emission (AIE) properties, meaning it becomes fluorescent only upon aggregation. researchgate.net STW1-A was shown to specifically target and illuminate lysosomes within living cells, acting as a theranostic probe that combines imaging capabilities with biological activity. researchgate.net This demonstrates the potential to chemically modify the staurosporine scaffold to create tools for studying subcellular dynamics and organelle function.

These refinements move beyond using staurosporine as a blunt instrument for general kinase inhibition. Instead, they leverage its potent binding properties and versatile chemical structure to create sophisticated tools for targeted and dynamic investigation of specific cellular events and pathways, such as mTOR signaling and caspase activation cascades. nih.govnih.gov

Optimization of Microbial Fermentation for Research-Grade Production

The low yield of staurosporine from its native producer, Streptomyces staurosporeus, has historically been a bottleneck for its widespread use in research and as a precursor for drug development. pnas.orgnih.gov A critical area of ongoing research is therefore the optimization of microbial fermentation processes to achieve high-titer production of research-grade staurosporine.

A significant breakthrough in this area involves heterologous expression of the staurosporine biosynthetic gene cluster (BGC) in more amenable host organisms. pnas.orgnih.gov Researchers captured the entire 22.5 kb BGC from the native producer and introduced it into different Streptomyces hosts. Streptomyces albus J1074 was identified as the most suitable host, achieving a yield of 750 mg/L, a substantial increase over the native producer's 145 mg/L. pnas.orgnih.gov

Further improvements have been achieved by amplifying the gene cluster within the host. By integrating multiple copies of the staurosporine BGC into the chromosome of S. albus, production was doubled. pnas.orgnih.gov This demonstrates that gene dosage is a key factor in enhancing yield.

Finally, process optimization in bioreactors plays a crucial role. Careful control of fermentation parameters, such as pH and nutrient feeding strategies, can dramatically boost production. By implementing a stepwise strategy involving pH control and glucose feeding, the yield of staurosporine in the engineered S. albus strain was increased to an unprecedented 4,568 mg/L. pnas.orgnih.gov This represents an approximately 30-fold increase compared to the native producer and is the highest yield ever reported, paving the way for the industrial-scale production of staurosporine for research and pharmaceutical applications. pnas.orgnih.gov Such optimization strategies, often guided by response surface methodology (RSM), are essential for making complex microbial products like staurosporine readily available to the scientific community. nih.gov

Investigation of Staurosporine's Role in Complex Biological Systems (Non-Human Models)

To understand the full impact of staurosporine on biological processes, researchers are increasingly turning to non-human model organisms. These systems allow for the investigation of its effects on development, organogenesis, and complex cell-cell interactions in a whole-organism context.

The zebrafish (Danio rerio) embryo is a powerful model for studying developmental toxicity due to its rapid, external development and optical transparency. Studies have shown that exposing zebrafish embryos to staurosporine can cause severe developmental defects, including large pericardial edema, a damaged liver, and whole-body edema. researchgate.net It has also been shown to induce neutropenia, a reduction in neutrophils, affecting the development of the innate immune system. researchgate.net These studies highlight the critical role of kinase signaling in embryonic development and provide a model for assessing the potential side effects of staurosporine-derived drugs.

The fruit fly, Drosophila melanogaster, is another valuable model, particularly for neuroscience and the study of fundamental cellular processes like apoptosis. researchgate.netfrontiersin.org Researchers have used Drosophila cell lines, such as D-Mel2, to confirm that staurosporine is a potent inducer of apoptosis, providing a genetically tractable system to dissect the conserved molecular pathways that govern programmed cell death. researchgate.net Given the high conservation of genes related to neurodegenerative diseases, Drosophila serves as an excellent platform for studying how kinase inhibition might impact neuronal health and degeneration. frontiersin.orgnih.gov

Studies in rodent embryos have also revealed unique developmental effects. In cultured rat embryos, staurosporine was found to cause a specific syndrome of defects, including "mesencephalic vesicles" (cyst-like lesions on the midbrain) and the formation of secondary somites, demonstrating stage-dependent effects on embryonic patterning. nih.gov Furthermore, work in chick embryos has shown that staurosporine can induce chondrogenesis (cartilage formation) in mesenchymal cells by activating TGF-β signaling pathways, linking cytoskeletal changes to developmental fate decisions. nih.gov These non-human models are indispensable for uncovering the complex, pleiotropic effects of inhibiting fundamental signaling pathways during development and in mature organisms.

Q & A

Q. How can researchers optimize fermentation conditions for enhanced Staurosporine production in Streptomyces sp.?

  • Methodological Answer : Fermentation parameters such as pH (6.5–7.0), temperature (28–30°C), and carbon/nitrogen sources (e.g., glucose and yeast extract) significantly influence yield. Use sodium chloride (NaCl) tolerance assays (1.0–4.0% w/v) to differentiate Streptomyces strains, as NaCl sensitivity is taxonomically informative . Monitor secondary metabolite production via HPLC or LC-MS/MS for real-time adjustments .

Q. What are the standard protocols for assessing Staurosporine’s kinase inhibition activity in vitro?

  • Methodological Answer : Conduct kinase inhibition assays using recombinant protein kinases (e.g., PKC, PKA) with ATP-competitive ELISA or fluorescence polarization. For cytotoxicity, use the MTT assay on cell lines (e.g., PC12 cells) at concentrations of 50–500 nM. Validate results with lactate dehydrogenase (LDH) release assays to distinguish apoptosis from necrosis .

Q. How should Staurosporine be handled to ensure stability during experiments?

  • Methodological Answer : Store lyophilized Staurosporine at +4°C under inert gas (argon/nitrogen) to prevent oxidation. Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles. Protect from light using amber vials. Confirm purity (>95%) via HPLC before use .

Advanced Research Questions

Q. How can structural modifications of Staurosporine reduce cross-reactivity while retaining kinase inhibition?

  • Methodological Answer : Synthesize analogues by modifying the indolocarbazole core (e.g., C-7 hydroxylation or glycosylation). Use X-ray crystallography (resolution ≤1.8 Å) to analyze binding interactions with kinase ATP pockets. Validate selectivity via kinase profiling panels (e.g., 50+ kinases) and compare IC₅₀ values .

Q. What strategies resolve contradictions in Staurosporine’s reported apoptotic mechanisms across cell types?

  • Methodological Answer : Perform transcriptomic (RNA-seq) and proteomic (LC-MS/MS) analyses to identify cell-type-specific signaling pathways (e.g., Wnt/β-catenin vs. p53). Use CRISPR/Cas9 knockouts to isolate variables (e.g., Bcl-2 family proteins). Cross-validate with caspase activation assays and mitochondrial membrane potential measurements .

Q. How can LC-MS/MS be leveraged to identify Staurosporine derivatives in microbial consortia?

  • Methodological Answer : Extract metabolites from microbial cultures (e.g., marine-associated Streptomyces) with ethyl acetate/methanol (3:1). Analyze via UPLC-ESI-MS/MS in positive ion mode (m/z 467.2 for Staurosporine). Use collision-induced dissociation (CID) to fragment ions and compare with spectral libraries. Computational tools (e.g., GNPS) aid in dereplication .

Q. What genomic approaches elucidate Staurosporine’s biosynthetic gene cluster (BGC) in Streptomyces sp.?

  • Methodological Answer : Sequence the genome of high-yield strains (e.g., S. staurosporeus) using PacBio or Illumina platforms. Annotate BGCs with antiSMASH or PRISM. Knock out candidate genes (e.g., staA for indolocarbazole synthesis) via homologous recombination. Confirm metabolite loss via HPLC-UV .

Data Contradiction & Validation

Q. How to address discrepancies in Staurosporine’s antifungal activity across studies?

  • Methodological Answer : Standardize antifungal assays using CLSI guidelines (e.g., broth microdilution, MIC90). Test against reference fungal strains (e.g., Candida albicans ATCC 10231) and account for solvent effects (DMSO ≤1% v/v). Compare results with positive controls (e.g., amphotericin B) and use statistical models (ANOVA) to assess variability .

Q. Why do Staurosporine’s cytotoxic effects vary between 2D vs. 3D cell culture models?

  • Methodological Answer : 3D spheroids mimic tumor microenvironments with hypoxia and nutrient gradients. Use live/dead staining (calcein-AM/propidium iodide) to quantify viability. Correlate with penetration assays (e.g., LC-MS/MS intracellular concentration measurements). Adjust dosing regimens based on diffusion kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.